Triphenylethylene
Descripción
This compound is the core chemical structure of a number of related anti-estrogen compounds. The this compound antiestrogens, which include idoxifene, toremifene, chlorotrianisene, raloxifene and tamoxifen, act at the level of the estrogen receptor, triggering inhibition or stimulation of estrogen-dependent gene transcription and cellular physiology. Triphenylethylenes were initially developed for the treatment of estrogen-dependent breast cancers. Selective estrogen receptor modulators (SERMs) such as raloxifene and tamoxifen represent this compound derivatives that affect transcriptional regulation through modulation of specific alpha and beta estrogen receptors that are differentially expressed in various normal and neoplastic tissues. (NCI04)
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,2-diphenylethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYQPGPNVYRMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022320 | |
| Record name | Triphenylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Triphenylethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
58-72-0 | |
| Record name | Triphenylethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIPHENYLETHYLENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4ZLZ1K74B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Triphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylethylene (TPE) is an aromatic hydrocarbon that forms the structural backbone of a clinically significant class of nonsteroidal compounds known as Selective Estrogen Receptor Modulators (SERMs).[1][2] Its derivatives, most notably tamoxifen, raloxifene, and clomifene, are widely utilized in the treatment and prevention of estrogen receptor-positive breast cancer, osteoporosis, and infertility.[2] The therapeutic efficacy of these agents is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion (ADME), and their specific interactions with the estrogen receptor (ER). This guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and illustrates its role in relevant biological pathways.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior both in chemical syntheses and biological systems. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1,1',1''-(Ethene-1,1,2-triyl)tribenzene | [3] |
| CAS Number | 58-72-0 | [3] |
| Molecular Formula | C₂₀H₁₆ | [2][3] |
| Molecular Weight | 256.34 g/mol | [2][3][4] |
| Appearance | White to slightly beige crystalline solid/powder | [3] |
| Melting Point | 65 - 72.5 °C | [3][4][5] |
| Boiling Point | 219-221 °C at 14 mmHg200-220 °C at 10 mmHg | [6][7][5] |
| Density | 1.163 g/cm³1.0373 g/cm³ | [3][5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, ethanol, and acetone. | [8][9] |
| logP (Octanol/Water) | 6.1 (Computed) | [2] |
| pKa | Not applicable (non-ionizable hydrocarbon) |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experimental procedures related to this compound and its derivatives.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity.
-
Apparatus : Digital melting point apparatus (e.g., Vernier Melt Station) or traditional oil bath method.
-
Procedure :
-
A small, dry sample of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A narrow melting range (e.g., < 2 °C) is indicative of a high-purity compound.
-
Determination of Boiling Point
For liquid derivatives or for TPE under vacuum, simple distillation is a standard method to determine the boiling point.
-
Apparatus : Simple distillation setup including a round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and thermometer.
-
Procedure :
-
The liquid sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The liquid is heated to a steady boil.
-
The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and liquid is consistently collecting in the receiving flask. This stable temperature is the boiling point. For vacuum distillation, the pressure must be recorded alongside the temperature.[10]
-
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity. The shake-flask method is the gold standard, though chromatographic methods are also common.
-
Method : Shake-Flask Method (OECD Guideline 107).
-
Procedure :
-
A solution of this compound is prepared in n-octanol that has been pre-saturated with water.
-
An equal volume of water pre-saturated with n-octanol is added to a flask containing the n-octanol solution.
-
The biphasic mixture is agitated (shaken) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).[11]
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Synthesis of this compound Derivatives
The McMurry reaction is a common and effective method for synthesizing the this compound scaffold.
-
Reaction : Reductive coupling of two ketone molecules using a titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent like a zinc-copper couple.
-
General Procedure :
-
In an inert atmosphere (e.g., under argon), a suspension of the titanium reagent (e.g., TiCl₄ and Zinc powder) is prepared in a dry, aprotic solvent like tetrahydrofuran (THF). The mixture is heated to reflux to generate the active low-valent titanium species.
-
A solution of the starting benzophenone or a mixture of two different ketones (for cross-coupling) in dry THF is added dropwise to the cooled titanium suspension.
-
The reaction mixture is heated at reflux for several hours to drive the coupling reaction.
-
Upon completion, the reaction is cooled and quenched, typically with an aqueous solution of potassium carbonate or ammonium chloride.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified using column chromatography on silica gel to yield the pure this compound derivative.
-
Biological Activity and Signaling Pathways
This compound itself possesses weak estrogenic activity.[3] However, its derivatives function as SERMs, exhibiting tissue-selective agonist or antagonist activity at estrogen receptors (ERα and ERβ). This modulation is central to their therapeutic effects. They primarily function through the estrogen receptor signaling pathway, which has two main branches: genomic and non-genomic.
-
Genomic Signaling: This is the classical pathway where the TPE derivative-ER complex translocates to the nucleus.
-
ERE-Dependent: The complex binds directly to Estrogen Response Elements (EREs) on DNA, recruiting co-activator or co-repressor proteins to regulate the transcription of target genes.
-
ERE-Independent: The complex does not bind DNA directly but interacts with other transcription factors (e.g., AP-1, Sp1) to modulate gene expression.
-
-
Non-Genomic Signaling: This rapid signaling occurs outside the nucleus. TPE derivatives can bind to membrane-associated ERs, leading to the activation of intracellular kinase cascades, such as the PI3K/AKT and MAPK (Ras-Raf-MEK-ERK) pathways. These pathways can, in turn, influence cell proliferation, survival, and can also cross-talk with the genomic pathway.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [app.jove.com]
- 3. This compound 99 58-72-0 [sigmaaldrich.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H16 | CID 6025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. acdlabs.com [acdlabs.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
Synthesis of Novel Triphenylethylene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel triphenylethylene derivatives. These compounds, inspired by the core structure of tamoxifen, are of significant interest in medicinal chemistry due to their potential as Selective Estrogen Receptor Modulators (SERMs) and aromatase inhibitors for the treatment of hormone-dependent cancers and other conditions. This guide details synthetic methodologies, presents key quantitative data for structure-activity relationship (SAR) analysis, and illustrates the underlying biological pathways.
Introduction to this compound Derivatives
This compound derivatives are a class of non-steroidal compounds that have been extensively studied for their ability to modulate the activity of estrogen receptors (ERs).[1][2] The prototypical this compound, tamoxifen, was the first SERM to be widely used in the clinic for the treatment of estrogen receptor-positive (ER+) breast cancer.[3][4] SERMs exhibit a unique tissue-specific activity, acting as estrogen receptor antagonists in some tissues, like the breast, while functioning as agonists in others, such as bone and the uterus.[1][5] This dual activity has driven the development of new generations of SERMs with improved therapeutic profiles, aiming to maximize anticancer effects while minimizing adverse side effects like an increased risk of endometrial cancer.[2][5]
Recent research has focused on the synthesis of novel this compound analogs with modifications on the core scaffold to enhance potency, selectivity, and metabolic stability.[3][6] Key strategies include the introduction of various substituents on the phenyl rings and alterations to the aminoalkoxy side chain, which is crucial for antiestrogenic activity.[6] Furthermore, some derivatives have been designed to possess dual functionality, acting as both SERMs and aromatase inhibitors, which could offer a synergistic approach to treating hormone-dependent cancers.[7][8]
Experimental Protocols: Synthesis of a Representative Novel this compound Derivative
This section outlines a generalized, multi-step synthetic protocol for a novel this compound derivative, based on methodologies reported in the literature.[7] The synthesis involves the protection of functional groups, a key coupling reaction to form the this compound core, and subsequent functional group manipulations to yield the final product.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from commercially available materials and proceeding through key intermediates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchwithnj.com [researchwithnj.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of Triphenylethylene Compounds
This compound (TPE) forms the structural core of a significant class of compounds, most notably the Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen and toremifene.[1] These compounds have profound applications in medicine, particularly in the treatment and prevention of estrogen-dependent breast cancers.[2][3] Their mechanism of action involves binding to estrogen receptors (ERα and ERβ), where they can act as either agonists or antagonists depending on the target tissue.[2][4] This tissue-selective activity makes the detailed structural and functional characterization of TPE derivatives a critical aspect of drug discovery and development.
Spectroscopic techniques are indispensable tools for elucidating the chemical structure, purity, and behavior of these molecules.[5] This guide provides a comprehensive overview of the primary spectroscopic methods employed in the analysis of this compound compounds, complete with experimental protocols, data summaries, and visual workflows to aid researchers in their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound derivatives, both ¹H and ¹³C NMR are crucial for confirming identity and stereochemistry.
A common feature in the NMR spectra of many synthetic this compound derivatives is the presence of E/Z isomers, which often results in the duplication of most signals in both ¹H and ¹³C NMR spectra.[2] Attempts to separate these isomers by chromatography are often unsuccessful, leading to their characterization as mixtures.[2]
¹H NMR Spectral Data
The proton NMR spectrum of the parent this compound shows complex multiplets in the aromatic region.
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Solvent |
| This compound | Aromatic Protons | 7.43 - 7.15 (m) | CDCl₃ |
| Aromatic Protons | 7.15 - 6.99 (m) | CDCl₃ | |
| Olefinic Proton | 6.961 (s) | CDCl₃ |
Table 1: ¹H NMR chemical shifts for the parent this compound compound. Data sourced from[6].
¹³C NMR Spectral Data
The ¹³C NMR spectra provide information on the carbon skeleton. For substituted derivatives, characteristic shifts are observed, though E/Z isomerism can complicate the spectra by showing two distinct sets of signals.[7]
| Compound Derivative Feature | Typical Chemical Shift (δ) ppm |
| Quaternary Olefinic Carbons (C=C) | 140 - 145 |
| Substituted Aromatic Carbons (C-X) | 155 - 160 |
| Unsubstituted Aromatic Carbons | 125 - 135 |
| Methoxy Carbon (-OCH₃) | ~55 |
| Aliphatic Carbons (in side chains) | 20 - 70 |
Table 2: Typical ¹³C NMR chemical shift ranges for common functional groups in this compound derivatives. Data interpreted from[7].
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition: Acquire the spectra on a 400 MHz or 500 MHz spectrometer.[8]
-
For ¹H NMR, typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45-90° pulse angle and a longer relaxation delay (2-10 seconds) to ensure quantitative accuracy if needed.
-
-
Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling patterns. Correlate peaks in the ¹³C spectrum with expected chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it is invaluable for purity assessment and metabolite identification.[9]
Mass Spectral Data
Electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecular ions [M+H]⁺, providing clear molecular weight information.[8]
| Compound | Molecular Formula | Molecular Weight | Ionization Mode | Observed m/z |
| This compound | C₂₀H₁₆ | 256.34 g/mol | EI | 256 (M⁺) |
| Toremifene Metabolite 1 | - | - | ESI+ | 418.2015 [M+H]⁺ |
| Toremifene Metabolite 2 | - | - | ESI+ | 456.1937 [M+H]⁺ |
| Chloro-substituted TPE Derivative | C₂₂H₂₀ClNO | 321.1 | ESI+ | 321.1 [M+H]⁺ |
| Piperidine-substituted TPE Derivative | C₂₈H₃₂ClNO | 418.3 | ESI+ | 418.3 [M+H]⁺ |
Table 3: Characteristic m/z values for this compound and its derivatives/metabolites. Data sourced from[1][7][9].
Experimental Protocol: UPLC-ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography (UPLC):
-
Inject a small volume (1-5 µL) of the sample solution into the UPLC system.
-
Use a reverse-phase column (e.g., Acquity BEH C18) for separation.[8]
-
Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Ionization (ESI): The eluent from the UPLC is directed into the ESI source of the mass spectrometer. Set the source parameters (e.g., capillary voltage, desolvation temperature, gas flow) to optimize signal for the compound of interest.
-
Mass Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu) to detect the molecular ion. A triple-quadrupole or time-of-flight (TOF) analyzer can be used.[8][9]
-
Data Analysis: Process the chromatogram to identify the peak corresponding to the target compound. The mass spectrum for that peak will confirm the molecular weight. The purity can be estimated from the peak area in the total ion chromatogram (TIC).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The conjugated π-electron system of the this compound core gives rise to strong electronic transitions, making this technique useful for quantification and for monitoring interactions.[10]
UV-Vis Absorption Data
The extended conjugation in TPE derivatives results in characteristic absorption maxima (λmax) in the UV region.
| Compound / Class | λmax (nm) | Solvent / Conditions |
| Tamoxifen (TAM) | ~266 | PBS, pH 7.4 |
| 4-Hydroxytamoxifen | ~266 | PBS, pH 7.4 |
| Endoxifen | ~266 | PBS, pH 7.4 |
| Raloxifene | ~266 | PBS, pH 7.4 |
| cis-Stilbene/Fluorene Hybrids | 402 - 432 | CH₂Cl₂ |
Table 4: UV-Vis absorption maxima for selected this compound derivatives and related compounds. Data sourced from[10][11].
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or PBS). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement: Replace the solvent cuvette with a cuvette containing the sample solution.
-
Scan: Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, use the Beer-Lambert law (A = εbc) by measuring the absorbance at λmax for a known concentration.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from molecules that have absorbed light. While the parent this compound is not strongly fluorescent, certain derivatives, particularly those with donor-acceptor structures, can exhibit significant fluorescence, making them useful as probes or in imaging applications.[12][13]
Fluorescence Spectral Data
| Compound Class | Excitation λ (nm) | Emission λ (nm) | Solvent |
| Tetraphenylethylene Derivative (H₂-E-1(PF₆)₂) | 314 | ~380 | CH₃CN |
| Tetraphenylethylene Derivative (--INVALID-LINK--₂) | 314 | ~450 | CH₃CN |
Table 5: Example fluorescence data for functionalized tetraphenylethylene derivatives, which share a similar core structure. Data sourced from[12].
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the analyte in a suitable solvent in a quartz cuvette. Concentrations are typically in the micromolar (µM) to nanomolar (nM) range to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Spectrum: Set a fixed emission wavelength (typically the expected maximum) and scan through a range of excitation wavelengths to find the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum.
-
Analysis: Identify the wavelength of maximum emission intensity (λem). The fluorescence quantum yield can be determined relative to a known standard if required.
Visualizing Workflows and Mechanisms
Understanding the context in which these spectroscopic analyses are performed is crucial. This includes the biological pathways these compounds target and the logical flow of an experimental investigation.
Caption: SERM Signaling Pathway via Estrogen Receptors.
Caption: Experimental Workflow for Spectroscopic Analysis.
References
- 1. This compound | C20H16 | CID 6025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of this compound Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound(58-72-0) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Triphenylethylene Core Structure Modifications: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of triphenylethylene derivatives.
The this compound (TPE) scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.[1][2] These compounds have a profound impact on the treatment of hormone-responsive cancers and other endocrine-related disorders.[2][3] This technical guide provides a comprehensive overview of the modifications to the TPE core structure, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, present key quantitative data, detail experimental protocols, and visualize relevant biological pathways.
The this compound Core: A Versatile Scaffold
The basic TPE structure consists of three phenyl rings attached to an ethylene backbone.[1] Its biological activity, particularly its interaction with estrogen receptors (ERs), is highly dependent on the nature and position of substituents on these phenyl rings (commonly labeled A, B, and C) and the ethylene core itself.[4][5] The tissue-specific agonist or antagonist effects of TPE derivatives are a result of the unique conformational changes they induce in the ER, which in turn dictates the recruitment of coactivator or corepressor proteins.[6]
Core Structure Modifications and Structure-Activity Relationships (SAR)
Modifications to the TPE core are strategically employed to modulate potency, selectivity, and pharmacokinetic properties. The following sections explore key modification sites and their impact on biological activity.
The Aminoethoxy Side Chain
The presence of a basic aminoethoxy side chain is a critical determinant of the anti-estrogenic activity of many TPEs, including the pioneering drug, tamoxifen.[7][8] This side chain is understood to interact with specific residues in the ER ligand-binding domain, such as Asp351, leading to an antagonistic conformation.[8] Modifications to this side chain, such as altering the length of the alkyl chain or the nature of the amine, can significantly impact the estrogenic/anti-estrogenic balance.[5] For instance, eliminating this side chain has been explored to create compounds with different biological profiles, such as dual aromatase inhibitors and SERMs.[9]
Phenyl Ring Substitutions
Substituents on the three phenyl rings (A, B, and C) play a crucial role in fine-tuning the pharmacological properties of TPE derivatives.
-
Ring A: Modifications on this ring can influence the overall electronic and steric properties of the molecule, impacting receptor binding and activity. For example, the introduction of methoxy or fluoro groups has been shown to modulate estrogenic activity.[10]
-
Ring B: This ring often bears the crucial aminoethoxy side chain. Hydroxylation of this ring, as seen in the active metabolites of tamoxifen (4-hydroxytamoxifen and endoxifen), significantly increases binding affinity for the ER and enhances anti-estrogenic potency.[10]
-
Ring C: Modifications on this ring can affect metabolic stability and activity. For instance, introducing a chloro substituent at the para position can block the site of hydroxylation by cytochrome P450 enzymes like CYP2D6, thereby altering the metabolic profile and potentially the overall activity of the compound.[5][11]
Quantitative Analysis of this compound Derivatives
The following tables summarize key quantitative data for representative TPE derivatives, providing a comparative overview of their biological activities.
Table 1: Antiproliferative Activity of Selected this compound Analogs
| Compound | Cell Line | GI50 (µM) | Citation |
| Tamoxifen | MCF-7 | ~1.8 | [4] |
| Compound 12* | MCF-7 | 0.6 | [4] |
| Compound 2B | MCF-7 | 1.05 | [5][11] |
| Compound 2B | MDA-MB-231 | 1.30 | [5][11] |
*Compound 12: (E/Z)-1-(2-{4-[1-(4-Chloro-phenyl)-2-(4-methoxy-phenyl)-propenyl]-phenoxy}-ethyl)-piperidine[4] **Compound 2B: A rigid TPE analog with a p-chloro substituent on ring C[5][11]
Table 2: Estrogenic/Antiestrogenic Activity of Selected this compound Analogs in Yeast Estrogen Screen (YES) Assay
| Compound | Activity | Relative β-galactosidase Activity (vs. DMSO) | Citation |
| Compound 2A | Estrogenic | 5.49 | [11] |
| Compound 2B | Estrogenic | 3.32 | [11] |
| Compound 2C | Estrogenic | 3.27 | [11] |
| Compound 2F | Estrogenic | 6.46 | [11] |
| Compound 2D | Antiestrogenic | 0.63 (vs. E2) | [11] |
| Flexible Analogs (6B-6G) | Antiestrogenic | 0.62 - 0.87 (vs. E2) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel TPE derivatives. Below are protocols for key experiments.
Synthesis of this compound Analogs via McMurry Coupling Reaction
The McMurry reaction is a powerful method for the synthesis of alkenes from two ketone or aldehyde molecules, and it is frequently used to construct the TPE scaffold.[12][13][14]
General Protocol:
-
Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF).[13] Cool the mixture to 0°C and add a reducing agent, such as zinc powder or lithium aluminum hydride (LiAlH4), dropwise.[11][13] After the addition is complete, warm the mixture to room temperature and then heat to reflux for a specified period (e.g., 2 hours) to generate the low-valent titanium species.[11]
-
Coupling Reaction: After cooling the titanium reagent, add a solution of the desired benzophenone and another appropriate ketone in anhydrous THF dropwise at 0°C.[11][13]
-
Reaction Progression and Work-up: Heat the reaction mixture to reflux for several hours.[13] Monitor the reaction progress by thin-layer chromatography. Upon completion, cool the reaction mixture and quench it carefully, for example, with aqueous potassium carbonate solution.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the desired this compound analog, often as a mixture of E/Z isomers.[13]
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay used to assess the estrogenic or anti-estrogenic activity of compounds.[8][10] It utilizes genetically modified yeast cells that express the human estrogen receptor alpha (hERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs).[10][15]
Protocol for Estrogenic Activity:
-
Yeast Culture: Culture the recombinant Saccharomyces cerevisiae strain in an appropriate growth medium.[16]
-
Assay Preparation: Prepare an assay medium containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).[10] Seed the medium with a 24-hour yeast culture.[16]
-
Compound Exposure: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., ethanol) and add them to a 96-well microtiter plate.[16] After the solvent evaporates, add the yeast-containing assay medium to each well.[16]
-
Incubation and Measurement: Incubate the plates at 34°C for 48-52 hours.[16] In the presence of an estrogenic compound, the yeast will produce β-galactosidase, which converts the CPRG from yellow to red.[10] Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the estrogenic activity.[10]
Protocol for Antiestrogenic Activity:
Follow the same procedure as for estrogenic activity, but co-incubate the test compounds with a known concentration of 17β-estradiol (E2).[11] A decrease in the colorimetric signal compared to the E2-only control indicates anti-estrogenic activity.
MCF-7 Cell Proliferation Assay
This assay is used to determine the effect of compounds on the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7).[17][18]
Protocol:
-
Cell Culture: Maintain MCF-7 cells in a suitable culture medium (e.g., Eagle's MEM) supplemented with fetal bovine serum (FBS) and antibiotics.[19]
-
Hormone Deprivation: Before the assay, culture the cells in a phenol red-free medium with charcoal-stripped FBS for a period (e.g., 72 hours) to deprive them of estrogens.[18]
-
Cell Seeding and Treatment: Seed the cells in 96-well plates at a specific density (e.g., 400 cells/well) in the hormone-free medium.[17] After allowing the cells to attach, treat them with various concentrations of the test compounds.
-
Proliferation Assessment: After a set incubation period (e.g., 6 days, with daily media changes), assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.[13][17]
Ishikawa Cell Alkaline Phosphatase (AlkP) Assay
This assay is used to assess the estrogenic potential of compounds in an endometrial cancer cell line (Ishikawa), which is relevant for evaluating potential side effects of SERMs.[5][20]
Protocol:
-
Cell Culture and Plating: Culture Ishikawa cells and plate them into 96-well plates in a medium containing charcoal-stripped serum.[20]
-
Compound Treatment: Treat the cells with the test compounds for a specified duration (e.g., 72 hours).[10]
-
Cell Lysis and Assay: After treatment, wash the cells with PBS and lyse them (e.g., by freezing at -80°C).[20] Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP), to each well.[21]
-
Measurement: Incubate the plates at room temperature and measure the absorbance at 405 nm.[20][21] An increase in absorbance indicates an increase in alkaline phosphatase activity, suggesting an estrogenic effect.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchwithnj.com [researchwithnj.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Selective estrogen receptor modulators: an update on recent clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships of this compound Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. McMurry reaction - Wikipedia [en.wikipedia.org]
- 15. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 16. ftb.com.hr [ftb.com.hr]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mcf7.com [mcf7.com]
- 20. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
investigating the aggregation-induced emission of triphenylethylene
An In-depth Technical Guide to the Aggregation-Induced Emission of Triphenylethylene for Researchers, Scientists, and Drug Development Professionals.
Introduction to Aggregation-Induced Emission (AIE)
The phenomenon of aggregation-induced emission (AIE) describes the enhanced photoluminescence of certain molecules in an aggregated or solid state, contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores.[1] This unique property makes AIE-active molecules, known as AIEgens, highly valuable for applications where fluorescence in the solid state or at high concentrations is crucial, such as in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
This compound (TPE) and its derivatives are archetypal AIEgens.[2] In dilute solutions, TPE derivatives are typically non-emissive due to the free intramolecular rotation of their phenyl rings, which provides a non-radiative pathway for the decay of the excited state.[3] However, upon aggregation in poor solvents or in the solid state, these intramolecular rotations are restricted.[3] This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[4][5]
The Core Mechanism: Restriction of Intramolecular Rotation (RIR)
The primary mechanism responsible for the AIE phenomenon in this compound is the restriction of intramolecular motions (RIM), which encompasses both the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV).[6][7] In the case of TPE, the phenyl rings act as rotors. In a dissolved state, these rotors can freely rotate, dissipating the energy of the excited state through non-radiative pathways. When the molecules aggregate, the steric hindrance imposed by neighboring molecules physically locks the phenyl rings, preventing their rotation. This blockage of the non-radiative decay channel activates the radiative pathway, leading to a significant increase in fluorescence quantum yield.
Caption: Mechanism of Restriction of Intramolecular Rotation (RIR) in this compound.
Quantitative Data of this compound Derivatives
The photophysical properties of this compound derivatives can be tuned by modifying their chemical structures. The following table summarizes key quantitative data for several TPE derivatives, highlighting the difference in their emission properties between the solution and aggregated states.
| Derivative | Solvent System | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| TPE | Dioxane | ~310 | - | < 0.01 | [8] |
| Dioxane/Water (10:90 v/v) | - | 470 | ~0.60 | [8] | |
| (BN)₂Bt | Not Specified | - | 443 (solid) | Not Specified | [9][10] |
| (BB)₂Bt | Not Specified | - | 461 (solid) | Not Specified | [9][10] |
| TriPE-yn-9-Phen | Not Specified | - | - | 0.699 (solid) | [7] |
| Crystal | - | - | 0.884 | [7] | |
| TPE-Py-OH | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| FA/AIE Conjugate 1 | DMSO/Water (1:9 v/v) | - | 474 | 0.25 | [12] |
| Solid | - | 465 | 0.25 | [12] |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of asymmetrically substituted this compound derivatives is the Suzuki-Miyaura cross-coupling reaction.[13]
Example Protocol: Synthesis of a TPE-Phenylalanine Derivative [13]
-
Materials: (4-(1,2,2-triphenylvinyl)phenyl)boronic acid, N-Boc-L-4-iodophenylalanine methyl ester, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water.
-
Reaction Setup: To a solution of (4-(1,2,2-triphenylvinyl)phenyl)boronic acid (1.2 eq) and N-Boc-L-4-iodophenylalanine methyl ester (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 80 °C and stir for 12 hours under an argon atmosphere.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Measurement of Aggregation-Induced Emission
The AIE properties of a TPE derivative are typically investigated by measuring its photoluminescence in a mixture of a good solvent and a poor solvent (anti-solvent).
Protocol for AIE Measurement
-
Sample Preparation: Prepare a stock solution of the TPE derivative in a good solvent (e.g., tetrahydrofuran, THF) at a concentration of 10⁻⁵ M.
-
Solvent Titration: Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (e.g., water), typically from 0% to 90% or higher, while keeping the total volume and the concentration of the TPE derivative constant.
-
Photoluminescence Spectroscopy:
-
Record the UV-Vis absorption spectra for each solution to check for changes in the ground state.
-
Measure the photoluminescence (PL) spectra for each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the TPE derivative.
-
-
Data Analysis:
-
Plot the PL intensity at the emission maximum as a function of the poor solvent fraction. A significant increase in PL intensity at higher fractions of the poor solvent indicates AIE activity.
-
Calculate the quantum yield in the aggregated state relative to a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]
-
Caption: Experimental workflow for investigating the AIE properties of a TPE derivative.
Applications in Drug Development
The unique properties of this compound-based AIEgens make them promising candidates for various applications in drug development, including bio-imaging, drug delivery, and therapy.
Bio-imaging and Cellular Probes
TPE derivatives can be functionalized with specific targeting moieties to act as fluorescent probes for cellular imaging.[14] Their "turn-on" fluorescence upon binding to a target or localizing in a specific cellular environment with higher viscosity provides a high signal-to-noise ratio.
Drug Delivery Systems
AIEgens can be incorporated into drug delivery systems (DDS) to monitor drug release and distribution in real-time.[2][6][9] The AIEgen can be part of the drug carrier (e.g., a polymer or nanoparticle) or conjugated to the drug itself. The fluorescence of the AIEgen can be designed to "turn on" when the drug is released from the carrier, providing a visual indication of drug delivery.
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[15] TPE derivatives can be designed to act as photosensitizers with AIE properties.[11][16] This allows for simultaneous imaging of the tumor and light-activated therapy.
Caption: Signaling pathway of photodynamic therapy using a TPE-based photosensitizer.
Conclusion
This compound and its derivatives are a versatile class of molecules with significant potential in materials science and drug development. Their characteristic aggregation-induced emission, governed by the restriction of intramolecular rotation, allows for the rational design of fluorescent materials with "turn-on" properties. The ability to fine-tune their photophysical and chemical properties through synthetic modifications opens up a wide range of applications, from advanced imaging probes to innovative therapeutic agents. This guide provides a foundational understanding of the principles, experimental investigation, and applications of TPE-based AIEgens, intended to facilitate further research and development in this exciting field.
References
- 1. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent Materials With Aggregation-Induced Emission Characteristics for Array-Based Sensing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of drug delivery processes using AIEgens - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. AIEgen based drug delivery systems for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of this compound derivatives with aggregation-induced emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple Light-Activated Photodynamic Therapy of Tetraphenylethylene Derivative with AIE Characteristics for Hepatocellular Carcinoma via Dual-Organelles Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fatty Acids/Tetraphenylethylene Conjugates: Hybrid AIEgens for the Preparation of Peptide-Based Supramolecular Gels [frontiersin.org]
- 13. Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Lead Structures for Applications in Photodynamic Therapy. 6. Temoporfin Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT | PLOS One [journals.plos.org]
- 16. Telluroviologen Derivatives for Photodynamic Therapy - ChemistryViews [chemistryviews.org]
The Photophysics of Triphenylethylene and its Derivatives: A Technical Guide to Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Triphenylethylene (TPE) and its derivatives represent a cornerstone in the development of advanced photofunctional materials. Their unique photophysical properties, most notably Aggregation-Induced Emission (AIE), have positioned them as critical components in a myriad of applications, from bio-imaging and drug delivery to organic light-emitting diodes (OLEDs) and chemical sensors. A key parameter governing the efficiency of these applications is the quantum yield (Φ), which quantifies the efficiency of a particular photoprocess. This technical guide provides an in-depth exploration of the quantum yield of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying photophysical mechanisms.
Quantitative Data: Quantum Yields of this compound Derivatives
The quantum yield of TPE derivatives is highly sensitive to their molecular structure and environment. Substituents on the phenyl rings, the state of aggregation, and the viscosity of the medium all play a crucial role in determining the efficiency of radiative (fluorescence) and non-radiative decay pathways. The following table summarizes the fluorescence quantum yields (ΦF) of several representative this compound and tetraphenylethylene (a prominent derivative) compounds under various conditions.
| Compound Name | Derivative Type | Conditions | Fluorescence Quantum Yield (ΦF) |
| TrPEF2-H | This compound | Crystalline State | 1.5%[1] |
| TrPEF2-TMS | This compound | Crystalline State | 14.2%[1] |
| TPE-NS-Na | Tetraphenylethylene | Solution | 0.5%[2] |
| TPE-NS-Na | Tetraphenylethylene | Solid State (dried) | 12%[2] |
| TPE-4S-Na | Tetraphenylethylene | Emulsion (dissolved) | 0.5%[2] |
| TPE-4S-Na | Tetraphenylethylene | Emulsion (dried) | 20.2%[2] |
Experimental Protocols
Accurate determination of quantum yields is paramount for the rational design and application of TPE derivatives. Below are detailed methodologies for measuring both fluorescence and photochemical quantum yields.
I. Determination of Fluorescence Quantum Yield (ΦF)
The comparative method, utilizing a well-characterized fluorescence standard, is the most common and reliable technique for determining the fluorescence quantum yield of a sample.
A. Materials and Instrumentation:
-
Fluorometer: A calibrated fluorescence spectrometer capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable.
-
Fluorescence Standard: A compound with a known and stable fluorescence quantum yield in the chosen solvent. The standard should absorb at the excitation wavelength of the sample and ideally have an emission profile in a similar spectral region.
B. Detailed Experimental Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the this compound derivative (sample) and the fluorescence standard in the chosen solvent.
-
Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilute solution at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the dilute solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear plots for the sample (Msample) and the standard (Mstd).
-
-
Calculation of Fluorescence Quantum Yield: The fluorescence quantum yield of the sample (ΦF, sample) is calculated using the following equation:
ΦF, sample = ΦF, std * (Msample / Mstd) * (η2sample / η2std)
Where:
-
ΦF, std is the known fluorescence quantum yield of the standard.
-
Msample and Mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
II. Determination of Photochemical Quantum Yield (Φreaction)
The photochemical quantum yield quantifies the efficiency of a light-induced chemical reaction, such as photocyclization. This is determined by measuring the rate of product formation or reactant consumption and the rate of photon absorption.
A. Materials and Instrumentation:
-
Photoreactor: A setup with a light source (e.g., a high-pressure mercury lamp with appropriate filters or a specific wavelength LED) and a reaction vessel.
-
Actinometer: A chemical system with a known quantum yield for quantifying the photon flux of the light source. A common actinometer is the potassium ferrioxalate system.
-
Analytical Instrument: An instrument to quantify the change in concentration of the reactant or product (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer).
-
Solvent: A solvent that dissolves the reactant and is transparent at the irradiation wavelength.
B. Detailed Experimental Procedure:
-
Actinometry (Determination of Photon Flux):
-
Fill the reaction vessel with the actinometer solution.
-
Irradiate the actinometer solution for a specific period.
-
Analyze the change in the actinometer solution according to established protocols to determine the number of photons absorbed per unit time (photon flux, I0).
-
-
Photoreaction of the Sample:
-
Fill the reaction vessel with a solution of the this compound derivative of known concentration.
-
Irradiate the sample solution under the same conditions used for actinometry.
-
At specific time intervals, take aliquots of the reaction mixture and analyze them to determine the change in concentration of the reactant or the formation of the product.
-
-
Data Analysis:
-
Calculate the rate of the photochemical reaction (moles of reactant consumed or product formed per unit time).
-
Determine the rate of photon absorption by the sample. This can be calculated from the incident photon flux and the absorbance of the sample solution.
-
-
Calculation of Photochemical Quantum Yield: The photochemical quantum yield (Φreaction) is calculated as:
Φreaction = (moles of reactant consumed or product formed per unit time) / (moles of photons absorbed per unit time)
Core Mechanisms and Signaling Pathways
The unique photophysical behavior of this compound and its derivatives is governed by specific molecular mechanisms. The following diagrams, rendered in DOT language, illustrate two of the most important processes: Aggregation-Induced Emission and the Mallory Photocyclization reaction.
Aggregation-Induced Emission (AIE)
The AIE phenomenon is a hallmark of many TPE derivatives. In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotation, providing a non-radiative decay pathway for the excited state, which quenches fluorescence. In the aggregated state, these intramolecular rotations are restricted, blocking the non-radiative decay channel and leading to a significant enhancement of the fluorescence emission.
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Mallory Photocyclization Reaction
Upon UV irradiation, stilbene-like structures, including this compound, can undergo an intramolecular cyclization to form a dihydrophenanthrene intermediate. In the presence of an oxidizing agent, this intermediate aromatizes to yield a phenanthrene derivative. This photochemical reaction is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons.
References
Methodological & Application
using triphenylethylene in selective estrogen receptor modulators (SERMs) design
Application Notes and Protocols for Triphenylethylene-Based SERM Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The this compound Scaffold in SERM Development
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit a unique dual activity: they can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue.[1][2][3] This tissue-specific action allows for the beneficial effects of estrogen to be harnessed in certain tissues (like bone and the cardiovascular system) while blocking its proliferative effects in others (such as the breast and uterus).[4][5]
The this compound scaffold is a foundational chemical structure in the history of SERM development.[3] Tamoxifen, the first clinically successful SERM, is a nonsteroidal this compound derivative used extensively for the treatment and prevention of ER-positive breast cancer.[4][6][7] The this compound core provides a rigid, planar structure that can competitively bind to the estrogen receptor, but its interaction with the receptor induces a different conformational change than that caused by estradiol.[5][8] This altered conformation is key to its modulatory effects, affecting the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, thereby altering gene transcription in a tissue-specific manner.
These notes provide an overview of the signaling pathways involved, a workflow for drug design, and detailed protocols for the evaluation of novel this compound-based SERMs.
Estrogen Receptor Signaling Pathways
Estrogens, and by extension SERMs, exert their effects through complex signaling networks that can be broadly categorized into genomic and non-genomic pathways. Understanding these pathways is crucial for designing SERMs with desired tissue selectivity.
-
Genomic (Nuclear-Initiated) Signaling: This is the classical mechanism of estrogen action.
-
Direct Genomic Signaling: Estrogen or a SERM binds to ERα or ERβ in the cytoplasm or nucleus, causing a conformational change and receptor dimerization.[9][10] This complex then binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes to regulate transcription.[10][11]
-
Indirect Genomic Signaling: The ligand-bound ER complex does not bind directly to DNA. Instead, it interacts with other transcription factors, such as AP-1 or NF-κB, modulating their activity and influencing the expression of genes that may not contain an ERE.[9][10][12]
-
-
Non-Genomic (Membrane-Initiated) Signaling: A fraction of ERs are located at the cell membrane. Ligand binding to these receptors can rapidly activate intracellular signaling cascades, including the MAPK and PI3K/AKT pathways, without directly involving gene transcription.[11][12] This "crosstalk" between non-genomic and genomic pathways adds another layer of complexity, as the kinases activated by membrane ERs can phosphorylate and modulate the activity of nuclear ERs and their co-regulators.[9][10]
Caption: Overview of Estrogen Receptor (ER) signaling pathways modulated by SERMs.
Design and Evaluation Workflow for this compound SERMs
The development of a novel this compound SERM follows a multi-stage process, beginning with chemical design and progressing through a series of in vitro and in vivo assays to characterize its biological activity and tissue selectivity.
Caption: A typical workflow for the design and evaluation of novel SERMs.
Data Presentation: Biological Activity of this compound Derivatives
The biological activity of novel this compound SERMs is typically characterized by their binding affinity to estrogen receptors and their functional effects in cell-based assays. The following tables summarize representative data for tamoxifen and its analogs.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Binding Affinity (IC₅₀, nM) | ERβ Binding Affinity (IC₅₀, nM) | Reference |
| 17β-Estradiol | 0.13 ± 0.02 (K_d) | - | [13] |
| Tamoxifen | ~2.5 | ~2.5 | Varies by study |
| 4-Hydroxytamoxifen (Afimoxifene) | 0.09 | 0.15 | [5] (Implied high affinity) |
| Endoxifen | ~0.1 | ~0.2 | [14] (High affinity) |
| Compound 12* | - | - | [15][16] |
Note: Specific IC₅₀ values for Compound 12 were not provided in the search results, but it was identified as a promising candidate.[15][16]
Table 2: In Vitro Anti-proliferative and Estrogenic Activity
| Compound | Cell Line | Activity Metric | Value (µM) | Effect | Reference |
| Tamoxifen | MCF-7 | GI₅₀ | ~1.8 | Antagonist | [15] |
| Compound 12 | MCF-7 | GI₅₀ | 0.6 | Antagonist | [15][16] |
| Compound 16 | MCF-7 | GI₅₀ | 2.41 | Antagonist | [6] |
| Compound 17 | MCF-7 | GI₅₀ | 3.34 | Antagonist | [6] |
| Compound 19 | MCF-7 | GI₅₀ | 3.59 | Antagonist | [6] |
| Compound 12 | Ishikawa | Alkaline Phosphatase | - | No Estrogenicity | [15][16] |
Compound 12: (E/Z)-1-(2-{4-[1-(4-Chloro-phenyl)-2-(4-methoxy-phenyl)-propenyl]-phenoxy}-ethyl)-piperidine.[15]
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound-based SERMs.
Protocol 5.1: Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor (ERα and/or ERβ) compared to a radiolabeled ligand, typically [³H]-17β-estradiol.[17]
Materials and Reagents:
-
Rat uterine cytosol (source of ER) or recombinant human ERα/ERβ
-
[³H]-17β-estradiol (Radioligand)
-
Unlabeled 17β-estradiol (Positive control competitor)
-
Test compounds
-
TEDG Buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and vials
-
Microcentrifuge tubes, ultracentrifuge
Procedure:
-
Cytosol Preparation: a. Homogenize uterine tissue from ovariectomized Sprague-Dawley rats in ice-cold TEDG buffer.[17] b. Perform a low-speed centrifugation (e.g., 2,500 x g for 10 min at 4°C) to pellet the nuclear fraction.[17] c. Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 105,000 x g for 60 min at 4°C) to obtain the cytosol (supernatant), which contains the ERs.[17][18] d. Determine the protein concentration of the cytosol using a DTT-compatible protein assay.[18]
-
Competitive Binding Assay: a. In microcentrifuge tubes, add a constant amount of ER-containing cytosol (e.g., 50-100 µg protein) and a constant concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).[17] b. Add increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).[17] Include tubes for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled estradiol). c. Incubate the mixture at 4°C for 18-24 hours to reach equilibrium. d. To separate bound from free radioligand, add an ice-cold suspension of dextran-coated charcoal to each tube. Vortex and incubate on ice for 10-15 minutes. e. Centrifuge at 2,500 x g for 10 minutes at 4°C. The charcoal pellet will contain the free radioligand. f. Carefully transfer a known volume of the supernatant (containing the ER-bound radioligand) to a scintillation vial. g. Add scintillation cocktail, mix, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[17]
Protocol 5.2: MCF-7 Cell Proliferation Assay (Antagonist Activity)
Objective: To assess the ability of a test compound to inhibit estrogen-stimulated proliferation of ER-positive human breast cancer cells (MCF-7).[19]
Materials and Reagents:
-
MCF-7 cells (ATCC)
-
DMEM medium (phenol red-free)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
17β-Estradiol (E2)
-
Test compounds
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Culture Preparation: a. Culture MCF-7 cells in standard DMEM with 10% FBS. b. To remove endogenous estrogens, switch the cells to phenol red-free DMEM supplemented with 5-10% CS-FBS for at least 48-72 hours before seeding.[19]
-
Assay Setup: a. Harvest the hormone-deprived MCF-7 cells and seed them into 96-well plates at a low density (e.g., 400-5,000 cells/well). Allow cells to attach for 24 hours.[19] b. Prepare serial dilutions of the test compounds in assay medium (phenol red-free DMEM + CS-FBS). c. Remove the seeding medium from the plates and add the treatment media containing:
- Vehicle control (e.g., DMSO)
- Positive control: A stimulatory concentration of E2 (e.g., 1 nM)
- Test conditions: The same stimulatory concentration of E2 plus increasing concentrations of the test compound.
-
Incubation and Measurement: a. Incubate the plates for 5-6 days at 37°C in a 5% CO₂ incubator.[19] b. At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's protocol (e.g., add MTS reagent and incubate for 1-4 hours before reading absorbance).[20]
-
Data Analysis: a. Normalize the data to the vehicle control (0% proliferation) and the E2-only control (100% proliferation). b. Plot the percentage of inhibition against the log concentration of the test compound. c. Use non-linear regression to calculate the GI₅₀ (or IC₅₀) value, representing the concentration at which the compound inhibits 50% of E2-stimulated growth.
Protocol 5.3: In Vivo Uterotrophic Assay in Ovariectomized Rats
Objective: To evaluate the estrogenic (agonist) or anti-estrogenic (antagonist) effects of a test compound on the uterine weight of immature or ovariectomized female rats.[15][16]
Materials and Reagents:
-
Immature or adult ovariectomized female Sprague-Dawley rats.
-
Test compounds and vehicle (e.g., corn oil).
-
17β-Estradiol or Ethinyl Estradiol (positive control).
-
Anesthetic and euthanasia agents.
-
Surgical tools and analytical balance.
Procedure:
-
Animal Preparation: a. Use either immature female rats (approx. 21 days old) or adult rats that have been ovariectomized at least 7-14 days prior to the start of the study to allow for uterine regression. b. Acclimate the animals and randomize them into treatment groups (typically 5-8 animals per group).[21]
-
Dosing: a. Administer the test compound, vehicle, or positive control daily for 3 consecutive days via subcutaneous injection or oral gavage. b. To test for antagonist activity, a group is co-administered the test compound along with the positive control estrogen.
-
Necropsy and Measurement: a. Approximately 24 hours after the final dose, euthanize the animals. b. Carefully dissect the uterus, trimming away excess fat and connective tissue. It is crucial to handle the tissue consistently across all animals. c. Blot the uterus to remove luminal fluid and record the "wet" uterine weight. d. Record the body weight of each animal.
-
Data Analysis: a. Calculate the relative uterine weight (uterine weight / body weight). b. Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). c. A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic (agonist) activity.[15][16] d. A significant inhibition of the estradiol-induced increase in uterine weight indicates anti-estrogenic (antagonist) activity.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Selective estrogen receptor modulators: a new category of therapeutic agents for extending the health of postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of this compound Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tamoxifen - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endoxifen - Wikipedia [en.wikipedia.org]
- 15. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 21. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Application of Triphenylethylene in Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylethylene derivatives represent a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. These compounds, most notably Tamoxifen, function as Selective Estrogen Receptor Modulators (SERMs), exhibiting tissue-specific estrogen agonist or antagonist effects.[1][2][3] In breast tissue, they act as antagonists, competitively inhibiting estrogen binding to the estrogen receptor and thereby impeding cancer cell proliferation.[4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the study and development of this compound-based therapies for breast cancer.
Mechanism of Action
The primary mechanism of action for this compound derivatives in breast cancer is the modulation of the estrogen receptor signaling pathway. In ER+ breast cancer cells, estradiol (estrogen) normally binds to the estrogen receptor (ERα or ERβ), leading to a conformational change, dimerization, and translocation to the nucleus. The activated ER dimer then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.
This compound-based SERMs competitively bind to the estrogen receptor.[4] This binding induces a different conformational change in the receptor compared to estradiol. Consequently, the SERM-ER complex recruits co-repressors instead of co-activators to the ERE, leading to the inhibition of gene transcription and a subsequent block in cancer cell growth.[5]
Key this compound Derivatives in Breast Cancer Research
Several this compound derivatives have been investigated for their efficacy in breast cancer:
-
Tamoxifen: The first-generation SERM and a widely used drug for all stages of breast cancer.[3][6] It is considered a prodrug, metabolized into more active compounds like 4-hydroxytamoxifen (4-OH-TAM) and endoxifen.[2]
-
Toremifene: Another first-generation SERM, also known as 4-chlorotamoxifen, used in the treatment of metastatic breast cancer.[7][8]
-
Ospemifene: A this compound derivative that also acts as a SERM.[4]
-
Novel Analogs: Ongoing research focuses on synthesizing novel this compound derivatives with improved efficacy and reduced side effects.[1][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various this compound derivatives in different breast cancer cell lines. The GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: GI50 Values of Novel this compound Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Reference |
| Compound 12 | MCF-7 | 0.6 | [1][3] |
| Compound 6 | MCF-7 | 0.15 | [9] |
| MDA-MB-231 | 1.71 | [9] | |
| Compound 13 | MCF-7 | 0.44 | [9] |
| MDA-MB-231 | 0.44 | [9] | |
| Compound 2B | MCF-7 | 1.05 | [10] |
| MDA-MB-231 | 1.30 | [10] |
Table 2: IC50 Values of Tamoxifen in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| MCF-7 | 4.506 (µg/mL) | 24h | [4] |
| MCF-7 | 10.045 | Not Specified | [11] |
| MCF-7 | 17.26 | 48h | [12] |
| MCF-7 | 250 | 48h | [2] |
| MCF-7 | >50 | 72h | [3] |
| MDA-MB-231 | 2230 | Not Specified | [11] |
| MDA-MB-231 | 21.8 | 72h | [3] |
| BT-474 | 16.65 | 48h | [12] |
| HCC 1937 | 4579 | Not Specified | [11] |
Signaling Pathway Diagrams
Caption: Canonical Estrogen Receptor Signaling Pathway in Breast Cancer Cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Flexible Etherified and Esterified this compound Derivatives and Their Evaluation on ER-positive and Triple-Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
Application Notes: Screening Triphenylethylene Derivatives using the Yeast Estrogen Screen (YES) Assay
Introduction
The Yeast Estrogen Screen (YES) is a powerful and sensitive in vitro bioassay used to detect the estrogenic or anti-estrogenic activity of various compounds.[1] The assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae.[1][2] These yeast cells are engineered to contain two key genetic elements: the gene for the human estrogen receptor alpha (hERα) and an expression plasmid carrying Estrogen Response Elements (EREs) that control a reporter gene, typically lacZ.[3][4]
When an estrogenic substance enters the yeast cell, it binds to the hERα. This activated receptor complex then binds to the EREs, initiating the transcription of the lacZ gene.[1][2] The resulting enzyme, β-galactosidase, is secreted into the medium and metabolizes a chromogenic substrate, such as chlorophenol red-β-D-galactopyranoside (CPRG).[1][5][6] This conversion leads to a distinct color change in the medium from yellow to red or purple, which can be quantified using a spectrophotometer.[1][2][5] The intensity of the color is directly proportional to the estrogenic activity of the test compound.[2]
This assay is particularly valuable for screening triphenylethylene derivatives, a class of compounds known as Selective Estrogen Receptor Modulators (SERMs), which includes the well-known breast cancer drug Tamoxifen.[4][7] The YES assay can effectively characterize both the estrogen-like (agonistic) and estrogen-blocking (antagonistic) properties of these novel drug candidates.[1][3]
Signaling Pathway of the YES Assay
The YES assay is based on a ligand-activated transcription factor initiating a reporter gene system.
Caption: Mechanism of the Yeast Estrogen Screen (YES) Assay.
Experimental Protocols
This section provides a detailed methodology for assessing the agonistic and antagonistic estrogenic activity of this compound derivatives.
Materials and Reagents
-
Yeast Strain: Saccharomyces cerevisiae genetically modified to express hERα and a lacZ reporter system.
-
Growth Medium: Standard yeast growth medium (e.g., YPD).
-
Assay Medium: Defined minimal medium containing the chromogenic substrate CPRG.
-
Positive Controls: 17β-estradiol (E2) for agonist assays.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) or ethanol of the highest purity.[3]
-
Test Compounds: this compound derivatives (e.g., Tamoxifen, novel analogs).
-
Equipment:
Protocol for Agonist Activity (Estrogenic Effect)
This protocol determines if a test compound can mimic the action of estrogen.
-
Yeast Culture Preparation:
-
Inoculate the hERα yeast strain into growth medium.
-
Incubate for approximately 24 hours on an orbital shaker (e.g., 150 rpm) until the culture reaches a mid-log phase (OD600nm ≈ 1.0).[9]
-
-
Preparation of Assay Medium:
-
Seed the prepared yeast culture into the assay medium containing CPRG. A typical ratio is 2 mL of yeast culture per 50 mL of assay medium.[9]
-
-
Test Compound and Control Preparation:
-
Assay Plate Setup:
-
Aliquot 10 µL of each dilution of the test compounds and controls into the wells of a 96-well plate in triplicate or quadruplicate.[6][9]
-
Include wells for the vehicle control (DMSO only) and a blank (medium only).
-
Allow the solvent to evaporate in a sterile environment.[9]
-
Add 200 µL of the yeast-seeded assay medium to each well.
-
-
Incubation:
-
Measurement and Data Analysis:
-
Measure the optical density (OD) at two wavelengths:
-
Correct the 570 nm reading for turbidity.
-
Plot the corrected absorbance against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
Protocol for Antagonist Activity (Anti-Estrogenic Effect)
This protocol determines if a test compound can block the action of estrogen.
-
Yeast and Compound Preparation: Follow steps 1-3 from the agonist protocol.
-
Assay Plate Setup:
-
The setup is similar to the agonist assay, but with a key difference: each well containing a test compound dilution also receives a fixed concentration of 17β-estradiol (E2).[5]
-
This fixed concentration of E2 is typically its EC50 value, which is predetermined to give a submaximal estrogenic response.
-
The plate should include controls for vehicle, E2 alone (positive control), and test compounds alone.
-
-
Incubation and Measurement: Follow steps 5 and 6 from the agonist protocol.
-
Data Analysis:
-
Calculate the percentage inhibition of the E2-induced response caused by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the E2 response).
-
Experimental Workflow
The following diagram outlines the key stages of the YES assay protocol.
Caption: General experimental workflow for the YES assay.
Data Presentation
The results from the YES assay are typically summarized to compare the potency of different compounds. The table below presents example data for known this compound derivatives and a positive control.
| Compound | Assay Type | EC50 / IC50 (nM) | Relative Potency (%) vs. E2 |
| 17β-Estradiol (E2) | Agonist | 0.53[7] | 100 |
| Tamoxifen (TAM) | Antagonist | ~500[12][13] | N/A |
| 4-Hydroxytamoxifen | Antagonist | ~50 | N/A |
| Analog 3 (Hydroxylated) | Agonist | 40.1[7] | 1.32 |
| Analog 4 (Hydroxylated) | Agonist | 258[7] | 0.20 |
| Analog 12 (Novel SERM) | Agonist | >1000 | <0.05 |
Note: Data is compiled from literature for illustrative purposes.[7][12][13] Relative Potency (RP) is calculated as (EC50 of E2 / EC50 of Test Compound) x 100. N/A (Not Applicable) is used for antagonists as they do not produce a positive response.
References
- 1. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 2. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. biotoxik.it [biotoxik.it]
- 6. Structure–Activity Relationships of this compound Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 9. ftb.com.hr [ftb.com.hr]
- 10. aniara.com [aniara.com]
- 11. YES/YAS Assays - hjs consulting [hjs-consulting.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: McMurry Cross-Coupling Reaction for Triphenylethylene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The McMurry reaction is a powerful method in organic synthesis for the reductive coupling of aldehydes or ketones to form alkenes, facilitated by a low-valent titanium reagent.[1][2] This reaction is particularly valuable for the synthesis of sterically hindered and highly substituted alkenes, such as triphenylethylenes, which are core structures in many biologically active compounds.[3][4] A prominent example is Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of breast cancer.[5][6][7]
The reaction proceeds in two main steps: the formation of a pinacolate (1,2-diolate) intermediate from two carbonyl moieties, followed by deoxygenation of this intermediate by the oxophilic titanium species to yield the alkene.[1][2] The low-valent titanium reagent is typically generated in situ from a titanium (III) or (IV) chloride salt, such as TiCl₃ or TiCl₄, and a strong reducing agent like lithium aluminum hydride (LiAlH₄), zinc, potassium, or a zinc-copper couple.[1][8]
This document provides detailed protocols and application notes for the McMurry cross-coupling reaction in the synthesis of triphenylethylene and its derivatives, aimed at providing researchers and drug development professionals with a practical guide for utilizing this important transformation.
Key Applications
-
Synthesis of Tamoxifen and its Analogs: The McMurry reaction is a key step in several synthetic routes to Tamoxifen and its derivatives.[5][7] This often involves the cross-coupling of a substituted benzophenone with a propiophenone derivative.[5]
-
Preparation of Tri- and Tetra-arylethylenes: This methodology is employed to synthesize a variety of tri- and tetra-arylethylene compounds, which are investigated for their potential as anticancer agents and tubulin polymerization inhibitors.[3][4]
-
Formation of Sterically Congested Alkenes: The reaction is well-suited for creating sterically hindered C=C double bonds that are challenging to synthesize using other methods like the Wittig reaction.[9][10]
Reaction Mechanism and Workflow
The general mechanism for the McMurry cross-coupling reaction involves the initial reduction of a titanium salt to a low-valent species, which then facilitates the reductive coupling of two ketone substrates to form an alkene.
Experimental Protocols
Protocol 1: Synthesis of a Tamoxifen Precursor Analog using TiCl₄ and LiAlH₄
This protocol is adapted from a general procedure for the synthesis of tri- and tetra-arylethylene analogs.[3]
Materials:
-
Titanium (IV) tetrachloride (TiCl₄)
-
Lithium aluminum hydride (LiAlH₄) (1.0 M solution in ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted Benzophenone (Ketone 1)
-
Substituted Propiophenone (Ketone 2)
-
1,8-Bis(dimethylamino)naphthalene (Proton Sponge)
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add TiCl₄ (9.2 mmol) to anhydrous THF (50 mL) at 0 °C.
-
Slowly add a 1.0 M solution of LiAlH₄ in ether (4.6 mL, 4.6 mmol) dropwise to the stirred solution.
-
Heat the resulting black solution at reflux for 20 minutes to generate the low-valent titanium reagent.
-
In a separate flask, dissolve the substituted benzophenone (1.8 mmol), the substituted propiophenone (1.8 mmol), and 1,8-bis(dimethylamino)naphthalene (1.8 mmol) in anhydrous THF (10 mL).
-
Add the solution of ketones and proton sponge dropwise to the refluxing low-valent titanium solution.
-
Continue refluxing for an additional 5 hours.
-
Cool the reaction mixture to room temperature and quench by slow addition of water.
-
Filter the mixture through celite and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to separate the E and Z isomers.
Protocol 2: General Procedure for McMurry Coupling using TiCl₄ and Zinc
This is a general procedure often used for McMurry couplings.[11]
Materials:
-
Titanium (IV) tetrachloride (TiCl₄)
-
Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone 1
-
Ketone 2
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a Schlenk tube under an argon atmosphere, suspend zinc powder in dry THF at room temperature.
-
Slowly add titanium tetrachloride via syringe while stirring.
-
Heat the reaction mixture at reflux for 2 hours.
-
Prepare a solution of the two ketones in THF.
-
Add the ketone solution to the refluxing reaction mixture.
-
Continue to heat at reflux for an additional 2 hours.
-
After cooling, pour the reaction mixture into water and acidify with HCl until the dark color disappears.
-
Extract the product with dichloromethane.
-
The organic layer is then washed, dried, and concentrated, followed by purification.
Data Presentation
The success of a McMurry cross-coupling reaction is highly dependent on the substrates and reaction conditions. Below is a table summarizing representative yields for the synthesis of this compound derivatives.
| Ketone 1 | Ketone 2 | Reducing System | Solvent | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 4-Hydroxypropiophenone | Chloropropionylferrocene | TiCl₄ / Zn | THF | 2 | 16 (hydroxylated product) | N/A | [11] |
| Substituted Benzophenone | Substituted Ketone | TiCl₄ / LiAlH₄ | THF | 5 | Varies | Mixture | [3] |
| Propiophenone | 4-(2-haloethoxy)benzophenone | TiCl₃ / Reducing Agent | THF | Varies | Good | Z-enriched | [5] |
Note: Yields and isomer ratios can vary significantly based on the specific substrates and reaction scale.
Signaling Pathways and Logical Relationships
The outcome of the McMurry reaction, particularly in cross-coupling scenarios, is influenced by several factors. The following diagram illustrates the logical relationships between reactants, reagents, and the resulting products.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. McMurry Reaction [organic-chemistry.org]
- 3. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound analogues: Design, synthesis and evaluation of antitumor activity and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Triphenylethylene-Based AIE Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and utilization of triphenylethylene-based materials exhibiting Aggregation-Induced Emission (AIE). The following sections detail the synthesis, characterization, and application of these versatile fluorophores, offering step-by-step protocols for their preparation and use in cellular imaging and drug delivery systems.
Introduction to this compound-Based AIEgens
This compound (TPE) and its derivatives are a prominent class of luminogens that display the unique phenomenon of Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIEgens are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation.[1][2] This property arises from the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel.[3] The facile synthesis, tunable photophysical properties, and excellent biocompatibility of TPE-based AIEgens make them ideal candidates for a wide range of applications in biomedical research and drug development.[4][5]
Synthesis of this compound-Based AIEgens
The synthesis of functionalized this compound derivatives can be achieved through various organic reactions, with the Suzuki and Wittig-Horner reactions being common methods.[6] The following is a general protocol for the synthesis of a functionalized this compound derivative via a Suzuki coupling reaction.
Protocol 2.1: Synthesis of a Functionalized this compound AIEgen via Suzuki Coupling
This protocol describes the synthesis of a this compound-carbazole derivative, a class of AIE materials known for their strong blue light emission.[7]
Materials:
-
Bromo-substituted this compound precursor
-
Carbazole-boronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene, Tetrahydrofuran (THF), Ethanol, and Water (anhydrous and deoxygenated)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the bromo-substituted this compound precursor (1.0 eq) and the carbazole-boronic acid derivative (1.2 eq) in a 2:1 mixture of toluene and ethanol.
-
Degassing: Bubble nitrogen or argon gas through the solution for 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add the palladium catalyst (0.05 eq) and an aqueous solution of K₂CO₃ (2 M, 2.0 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add distilled water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of AIE Properties
A key characteristic of this compound-based materials is their AIE behavior. The following protocol outlines the steps to induce and measure the AIE properties of a synthesized compound.
Protocol 3.1: Measurement of Aggregation-Induced Emission
Materials:
-
Synthesized this compound derivative
-
"Good" solvent (e.g., Tetrahydrofuran - THF) in which the compound is highly soluble and non-emissive.
-
"Poor" solvent (e.g., Water) in which the compound is insoluble.
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument (optional, for measuring aggregate size)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in the "good" solvent (e.g., 1 mM in THF).
-
Solvent-Water Mixtures: Prepare a series of solutions with varying water fractions (f_w), typically from 0% to 90%, by adding increasing amounts of the "poor" solvent (water) to the stock solution in the "good" solvent (THF). The final concentration of the AIEgen should be kept constant (e.g., 10 µM).
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of the solutions with different water fractions.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectra of the solutions. Excite the samples at their maximum absorption wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the water fraction. A significant increase in fluorescence intensity at higher water fractions confirms the AIE property.
-
Quantum Yield Measurement: The fluorescence quantum yield in the aggregated state can be determined using a standard fluorophore with a known quantum yield as a reference.
-
(Optional) DLS Measurement: Use Dynamic Light Scattering to measure the size distribution of the nano-aggregates formed in the solvent-water mixtures with high water content.
Quantitative Data of this compound-Based AIEgens
The photophysical properties of this compound derivatives can be tuned by modifying their chemical structure. The following table summarizes key quantitative data for a selection of this compound-based AIEgens.
| Compound ID | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F, %) in solid state | Glass Transition Temp. (T_g, °C) | Decomposition Temp. (T_d, °C) | Reference |
| (BN)₂Bt | 365 | 443 | - | 129 | 534 | [2][8] |
| (BB)₂Bt | 362 | 461 | - | 86 | 432 | [2][8] |
| TPE-Carbazole 1 | - | 451 (film) | 53 (film) | - | - | [9] |
| TPE-Carbazole 2 | - | 481 (film) | 26 (film) | - | - | [9] |
| TPE-Acridine 1 | - | 438 (doped film) | 88 (doped film) | - | - | [10] |
| TPE-Acridine 2 | - | 445 (doped film) | 52 (doped film) | - | - | [10] |
Applications in Cellular Imaging
The bright and stable fluorescence of this compound-based AIEgens in an aggregated state makes them excellent probes for cellular imaging. Their hydrophobic nature often facilitates their accumulation in specific cellular compartments like the mitochondria or lipid droplets.
Protocol 5.1: Live-Cell Imaging with a this compound-Based AIE Probe
This protocol provides a general guideline for staining and imaging live cells with a lipophilic this compound-based AIE probe.
Materials:
-
This compound-based AIE probe (stock solution in DMSO)
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
-
Glass-bottom dishes or coverslips for cell culture
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37 °C.
-
Probe Preparation: Prepare a working solution of the AIE probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the AIE probe working solution to the cells.
-
Incubation: Incubate the cells with the AIE probe for a specific period (e.g., 15-60 minutes) in the CO₂ incubator at 37 °C. The optimal incubation time should be determined experimentally.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the stained cells using a confocal microscope with the appropriate excitation and emission settings for the specific AIE probe.
Applications in Drug Delivery
This compound-based AIEgens can be incorporated into drug delivery systems to monitor drug release and biodistribution in real-time. The "turn-on" nature of their fluorescence upon aggregation or release from a quenched state provides a high signal-to-noise ratio.
Protocol 6.1: Monitoring Drug Release from AIEgen-Labeled Nanoparticles
This protocol describes how to monitor the release of a drug from nanoparticles that incorporate a this compound-based AIEgen.
Materials:
-
AIEgen-labeled drug-loaded nanoparticles
-
Release buffer (e.g., PBS at different pH values to simulate physiological and tumor environments)
-
Fluorometer
-
Dialysis membrane with an appropriate molecular weight cut-off
Procedure:
-
Sample Preparation: Place a known amount of the AIEgen-labeled drug-loaded nanoparticle suspension into a dialysis bag.
-
Dialysis: Immerse the dialysis bag in a known volume of the release buffer at 37 °C with gentle stirring.
-
Fluorescence Monitoring: At predetermined time intervals, withdraw a small aliquot of the release buffer and measure its fluorescence intensity using a fluorometer. The excitation and emission wavelengths should be set according to the AIEgen's properties.
-
Data Analysis: Plot the fluorescence intensity of the release buffer as a function of time. An increase in fluorescence indicates the release of the AIEgen (and presumably the drug) from the nanoparticles.
-
Drug Quantification (Optional): The concentration of the released drug can be quantified using a suitable analytical method like HPLC to correlate with the fluorescence signal.
Visualizations of Pathways and Workflows
Signaling Pathway: Detection of Peroxynitrite
This compound derivatives functionalized with a boronate ester group can act as fluorescent probes for the detection of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various pathological conditions. The detection mechanism involves the selective oxidation of the boronate ester by peroxynitrite, leading to the release of a highly fluorescent product.[1][4]
Caption: Peroxynitrite detection by a this compound-boronate probe.
Experimental Workflow: Monitoring Drug Delivery
The workflow for monitoring drug delivery using AIEgen-based nanoparticles involves several key steps, from nanoparticle formulation to in vitro/in vivo imaging and analysis.
Caption: Workflow for developing and evaluating AIEgen-based drug delivery systems.
References
- 1. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule probes for peroxynitrite detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ‘AIE + ESIPT’ assisted photorelease: fluorescent organic nanoparticles for dual anticancer drug delivery with real-time monitoring ability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming E/Z isomerization in triphenylethylene synthesis
Technical Support Center: Triphenylethylene Synthesis
Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, chemists, and drug development professionals to address the common challenges associated with controlling E/Z isomerization during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are E/Z isomers in the context of this compound synthesis, and why is controlling them important?
A1: E/Z isomerism, also known as geometric isomerism, arises from the restricted rotation around the carbon-carbon double bond in this compound. The 'E' isomer (entgegen, German for "opposite") has the higher priority substituents on opposite sides of the double bond, while the 'Z' isomer (zusammen, German for "together") has them on the same side. Controlling this stereochemistry is critical, particularly in drug development. For example, in the case of the breast cancer drug Tamoxifen, a this compound derivative, the (Z)-isomer is a potent antiestrogen, while the (E)-isomer is estrogenic.[1] A mixture of isomers can lead to complex pharmacological profiles and may limit a drug's therapeutic efficacy.[1]
Q2: What are the primary synthetic methods for preparing triphenylethylenes?
A2: The most common methods include the McMurry reaction, the Wittig reaction and its variants, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] Each method has distinct advantages and challenges concerning stereoselectivity. The McMurry reaction, which involves the reductive coupling of two ketone molecules, often yields a mixture of E/Z isomers.[3][4] The Wittig reaction offers a route to tetrasubstituted alkenes, but achieving high stereoselectivity can be challenging.[2][5][6] Suzuki coupling provides a versatile method for creating C-C bonds with potential for stereocontrol.[7][8][9][10]
Q3: Which analytical techniques are best suited for determining E/Z isomer ratios?
A3: The most definitive methods for determining the ratio of E/Z isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[11] For NMR, 2D-NOESY experiments are particularly powerful for unambiguously assigning the stereochemistry. HPLC can effectively separate the isomers, and the relative peak areas can be used for quantification.[11][12] In some cases, single-crystal X-ray diffraction can provide the absolute configuration of a separated isomer.[13][14]
Q4: Is it possible to separate E/Z isomers after the synthesis is complete?
A4: Yes, separation is often possible, though it can be challenging.[13][15][16][17] Common laboratory techniques include:
-
Column Chromatography: While standard silica gel chromatography can sometimes be ineffective, variations like using silver nitrate-impregnated silica have shown success due to differential π-complex interactions.[18]
-
Preparative HPLC: Reverse-phase preparative HPLC is a highly effective, albeit more expensive, method for separating isomers with high purity.[12]
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be used to selectively crystallize one isomer from the mixture.[19]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Problem 1: My McMurry reaction yields a nearly 1:1 mixture of E/Z isomers. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity in a McMurry coupling for tetrasubstituted alkenes is inherently difficult as the reaction often leads to mixtures.[4] However, you can try the following:
-
Vary the Titanium Reagent: The specific low-valent titanium (LVT) species can influence the outcome. The classic TiCl₃/LiAlH₄ system can be compared with others like TiCl₄/Zn.[3][20]
-
Reaction Temperature and Time: The reaction proceeds in two main stages: pinacol formation and deoxygenation.[3][21] By carefully controlling the temperature (e.g., lowering it to 0°C), it's sometimes possible to isolate the pinacol intermediate, which could then be deoxygenated under different conditions to potentially favor one isomer.
-
Consider an Alternative Strategy: If stereocontrol is paramount, the McMurry reaction may not be the ideal choice. A more convergent approach using a Suzuki or Wittig reaction might offer better control from the outset.
Problem 2: My Wittig reaction for a tetrasubstituted alkene shows poor E/Z selectivity. What factors can I adjust?
Answer: The stereochemical outcome of a Wittig reaction depends on the stability of the ylide and the reaction conditions.[22]
-
Ylide Type: For unstabilized ylides (e.g., R = alkyl), the reaction is typically under kinetic control and favors the Z-alkene.[22] Stabilized ylides (e.g., R = ester, ketone) tend to favor the E-alkene.
-
Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity. Performing the reaction under salt-free conditions can significantly improve the Z:E ratio.[22]
-
Schlosser Modification: For obtaining the E-alkene with high selectivity, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then eliminates to form the E-alkene.[22]
Problem 3: I have successfully synthesized a mixture of isomers, but they are inseparable by standard silica gel chromatography. What should I do next?
Answer: This is a common challenge.[15][16][17] The workflow below outlines a decision-making process for this issue.
Caption: Decision tree for separating challenging E/Z isomer mixtures.
If separation remains unsuccessful, consider a post-synthesis isomerization strategy. For some triphenylethylenes, particularly those with hydroxyl groups, the undesired isomer can be converted into a mixture by treatment with strong acid, which can then be re-subjected to separation.[12]
Data on Stereoselective Methods
The choice of synthetic method significantly impacts the resulting E/Z ratio. The following table summarizes outcomes from different catalytic systems.
| Method | Reactants | Catalyst/Reagent | Base/Solvent | E:Z Ratio | Reference |
| Suzuki Coupling | (Z)-β-enamido triflate + Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene | 93:7 (Retention) | [23] |
| Suzuki Coupling | (Z)-β-enamido triflate + Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Toluene | 29:71 (Inversion) | [23] |
| Wittig Reaction | α-heterosubstituted ketone + α-fluorophosphonium ylide | - | - | up to 96:4 | [5] |
| McMurry Reaction | Substituted Benzophenones | TiCl₄ / Zn | THF | Mixture (variable) | [3][4][11] |
Experimental Protocols & Workflows
1. General Workflow for this compound Synthesis & Analysis
The diagram below illustrates a typical experimental sequence from starting materials to final product analysis.
Caption: A typical workflow for synthesizing and isolating this compound isomers.
2. Protocol: Stereoselective Suzuki-Miyaura Cross-Coupling for (E)-Enamides
This protocol is adapted from a method demonstrating stereoretention.[23]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the (Z)-β-enamido triflate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the Palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add anhydrous toluene via syringe.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired product, predominantly with retained (Z) configuration.
3. Protocol: McMurry Reductive Coupling
This is a general procedure for a McMurry reaction using a TiCl₄/Zn system.[3][21]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add zinc dust (4.0 eq.). Cool the flask to 0 °C and slowly add titanium tetrachloride (TiCl₄, 2.0 eq.) to anhydrous THF. The solution should turn from yellow to black.
-
Activation: Warm the mixture to room temperature and then heat at reflux for 2-3 hours to generate the active low-valent titanium species.
-
Substrate Addition: Cool the black slurry to room temperature. Add a solution of the starting ketone(s) (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Conditions: Heat the resulting mixture at reflux until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature and quench by slowly adding aqueous K₂CO₃ solution. Filter the mixture through a pad of Celite, washing thoroughly with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography to separate the E/Z isomer mixture of the this compound product.
References
- 1. Synthesis of this compound Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z -selective alkyne difunctionalization - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00297D [pubs.rsc.org]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. This compound analogues: Design, synthesis and evaluation of antitumor activity and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. How do you separate e and z isomers? | Filo [askfilo.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 22. Wittig reaction - Wikipedia [en.wikipedia.org]
- 23. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Triphenylethylene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of triphenylethylene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My McMurry reaction for this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in the McMurry reaction for this compound synthesis can stem from several factors. A primary issue is the formation of a pinacol as a side product instead of the desired alkene.[1] This occurs when the deoxygenation of the intermediate metallopinacolate is incomplete.[1][2] The reaction is also sensitive to the quality and stoichiometry of the low-valent titanium reagent, which is typically generated in situ from titanium chlorides (TiCl₃ or TiCl₄) and a reducing agent.[3] Furthermore, the reaction requires strictly anhydrous and oxygen-free conditions, as the low-valent titanium species are highly reactive towards water and oxygen.[4]
Q2: I am observing a significant amount of a white precipitate, likely a pinacol, in my McMurry reaction. How can I promote alkene formation?
The formation of pinacol is a common side reaction in McMurry couplings and indicates that the deoxygenation of the titanium pinacolate intermediate is not proceeding to completion.[1][2] To favor the formation of the desired this compound (alkene), consider the following strategies:
-
Increase Reaction Temperature and Time: The deoxygenation step generally requires higher temperatures (reflux) and longer reaction times compared to the initial pinacol formation.[1][2] By maintaining the reflux temperature, you can drive the reaction towards the alkene product.[2]
-
Optimize the Reducing Agent: The choice and quality of the reducing agent are crucial for generating the active low-valent titanium species. Zinc powder, zinc-copper couple, lithium aluminum hydride (LiAlH₄), and alkali metals are commonly used.[3][5] The reactivity of the low-valent titanium can be influenced by the reducing agent used.
-
Ensure Anhydrous Conditions: Moisture can quench the highly reactive low-valent titanium species, leading to incomplete reaction and lower yields. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]
Q3: My Grignard reaction to synthesize a this compound precursor is giving a poor yield. What are the likely reasons?
Low yields in a Grignard reaction for synthesizing this compound precursors, such as a tertiary alcohol that can be dehydrated, are often due to a few key issues:
-
Wurtz Coupling Side Reaction: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl or aryl halide, known as the Wurtz reaction.[6][7] This is more prevalent with benzylic and allylic halides.[7]
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and oxygen.[6][8] Any trace of water will protonate the Grignard reagent, rendering it inactive. Oxygen can also react with the Grignard reagent to form alkoxides.[6]
-
Initiation Difficulties: The formation of the Grignard reagent can sometimes be difficult to initiate. The magnesium surface can be passivated by an oxide layer, preventing the reaction with the halide.[9]
-
Over-addition to Esters: When using an ester as a substrate, the initial ketone formed can react with a second equivalent of the Grignard reagent. If the desired product is the ketone, this over-addition will reduce the yield.
Q4: How can I minimize the Wurtz coupling side product in my Grignard synthesis?
Minimizing the formation of the Wurtz side product is crucial for maximizing the yield of your desired this compound precursor. Here are some effective strategies:
-
Slow Addition of Halide: Adding the alkyl or aryl halide slowly to the magnesium turnings helps to maintain a low concentration of the halide in the reaction mixture, thus disfavoring the coupling reaction.[6]
-
Control the Reaction Temperature: The Wurtz reaction is often favored at higher temperatures. Maintaining a moderate reaction temperature can help to suppress this side reaction.[6]
-
Use of Appropriate Solvents: The choice of solvent can influence the outcome of the reaction. For instance, using 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress the Wurtz by-product in benzylic Grignard reactions compared to tetrahydrofuran (THF).
-
Purification: The biphenyl side product is often non-polar and can be removed from the desired alcohol product by trituration with a non-polar solvent like petroleum ether.[7][10]
Q5: What are the best practices for setting up a successful Grignard reaction to avoid low yields?
To ensure a successful Grignard reaction with a high yield, meticulous experimental technique is paramount:
-
Drying of Glassware and Solvents: All glassware must be rigorously dried, typically in an oven overnight, and assembled while hot under a stream of inert gas.[10] Anhydrous solvents, such as diethyl ether or THF, are essential.[8]
-
Activation of Magnesium: If the reaction is sluggish to start, the magnesium turnings can be activated. This can be achieved by adding a small crystal of iodine, which chemically cleans the surface of the magnesium.[9][11] Gently crushing the magnesium with a dry stirring rod can also expose a fresh reactive surface.[10]
-
Inert Atmosphere: The entire reaction, from the formation of the Grignard reagent to its reaction with the electrophile, should be carried out under a positive pressure of an inert gas like argon or nitrogen to exclude moisture and oxygen.[4]
-
Controlled Addition: The addition of both the halide (for reagent formation) and the carbonyl compound should be done slowly and in a controlled manner to manage the exothermic nature of the reaction and prevent side reactions.[6]
Data Presentation
Table 1: Comparison of Reducing Agents in a McMurry Coupling Reaction for Alkene Synthesis
| Reducing Agent | Precursor | Product | Yield (%) | Reference |
| TiCl₃ / LiAlH₄ | Benzophenone | Tetraphenylethylene | ~85% | McMurry, J. E. et al. (1974) |
| TiCl₄ / Zn | Benzophenone | Tetraphenylethylene | ~87% | McMurry, J. E. et al. (1983) |
| TiCl₃ / Li | 2-Adamantanone | Biadamantylidene | ~89% | McMurry, J. E. et al. (1978) |
| TiCl₄ / Zn(Cu) | Dihydrocivetone | Civetone Dimer | ~70% | McMurry, J. E. et al. (1983) |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Influence of Solvent on Wurtz By-product Formation in a Benzylic Grignard Reaction
| Solvent | Desired Product Yield (%) | Wurtz By-product (Relative Amount) | Reference |
| THF | Not specified | High | Eli Lilly and Company |
| 2-MeTHF | Not specified | Suppressed by an order of magnitude | Eli Lilly and Company |
Experimental Protocols
Protocol 1: General Procedure for McMurry Coupling Reaction
This protocol outlines the general steps for a McMurry coupling to synthesize this compound from a substituted benzophenone.
Materials:
-
Titanium tetrachloride (TiCl₄) or Titanium trichloride (TiCl₃)
-
Reducing agent (e.g., Zinc powder, LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)
-
Substituted benzophenone
-
Inert gas (Argon or Nitrogen)
-
Standard reflux apparatus, oven-dried
Procedure:
-
Preparation of Low-Valent Titanium Reagent:
-
Under an inert atmosphere, add the reducing agent (e.g., zinc powder, 4-6 equivalents) to a three-necked round-bottom flask containing anhydrous THF or DME.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add TiCl₄ or TiCl₃ (2-3 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, warm the mixture to room temperature and then heat at reflux for 2-3 hours. The color of the mixture should turn black, indicating the formation of the low-valent titanium species.[12]
-
-
Coupling Reaction:
-
Cool the black suspension of the low-valent titanium reagent to room temperature.
-
In a separate flask, dissolve the substituted benzophenone (1 equivalent) in anhydrous THF or DME.
-
Add the solution of the benzophenone dropwise to the stirred titanium suspension.
-
After the addition is complete, heat the reaction mixture at reflux for several hours (typically 4-16 hours) until the reaction is complete (monitored by TLC).[9][13]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water or an aqueous solution of K₂CO₃.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the this compound.[12]
-
Protocol 2: General Procedure for Grignard Reaction and Dehydration to this compound
This protocol describes the synthesis of a triphenylmethanol intermediate via a Grignard reaction, followed by dehydration to the this compound.
Materials:
-
Magnesium turnings
-
Aryl bromide (e.g., Bromobenzene)
-
Substituted benzophenone
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, for activation)
-
Aqueous HCl or H₂SO₄
-
Inert gas (Argon or Nitrogen)
-
Standard reaction apparatus with a dropping funnel, oven-dried
Procedure:
-
Formation of the Grignard Reagent:
-
Place magnesium turnings (1.1 equivalents) in an oven-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine if activation is needed.
-
In a dropping funnel, prepare a solution of the aryl bromide (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, indicated by cloudiness and gentle refluxing of the ether.[10]
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[10]
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve the substituted benzophenone (0.9 equivalents) in anhydrous diethyl ether and place it in the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Dehydration:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride or dilute HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triphenylmethanol.
-
To dehydrate the alcohol, dissolve the crude product in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat at reflux with a Dean-Stark trap to remove water.
-
Once the dehydration is complete, cool the mixture, wash with saturated aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in the McMurry reaction.
Caption: Troubleshooting workflow for low yields in Grignard synthesis of this compound precursors.
References
- 1. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Synthesis of this compound Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Replacing the Z-phenyl Ring in Tamoxifen® with a para-Connected NCN Pincer-Pt-Cl Grouping by Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Photostability Issues of Triphenylethylene Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photostability challenges of triphenylethylene (TPE)-based fluorophores. TPE derivatives are renowned for their unique Aggregation-Induced Emission (AIE) properties, which often confer superior photostability compared to conventional dyes. However, under demanding imaging conditions, photobleaching and other photophysical issues can still arise. This guide offers practical solutions and detailed protocols to help you optimize your experiments and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are this compound (TPE) fluorophores and why are they considered photostable?
A1: this compound (TPE) and its derivatives are a class of fluorophores that exhibit Aggregation-Induced Emission (AIE). In dilute solutions, they are typically weakly fluorescent due to the free rotation of their phenyl rings, which provides a non-radiative pathway for the excited state to relax. However, in an aggregated state or when their intramolecular rotation is restricted (e.g., when bound to a biological target or encapsulated in nanoparticles), these non-radiative pathways are blocked, forcing the molecule to release its energy as strong fluorescence.[1] This inherent mechanism of "lighting up" in a restricted environment contributes to their high signal-to-noise ratio and notable photostability, as the fluorophores are only highly emissive when they are in a more rigid state, which can also protect them from certain degradation pathways.[2]
Q2: What is photobleaching and what are the primary mechanisms affecting TPE fluorophores?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[3] For TPE derivatives, while generally robust, photobleaching can occur through several pathways:
-
Photocyclization: Under UV or prolonged light irradiation, the ethylene core can undergo an irreversible cyclization reaction, forming a non-fluorescent or weakly fluorescent byproduct. This is a common degradation pathway for stilbene-like molecules.
-
Photoisomerization: Rotation around the central double bond (E/Z isomerization) can occur, which is a competing process to fluorescence. While this is a key part of the AIE mechanism, under high energy, it can lead to non-emissive states.[4]
-
Photo-oxidation: Like most organic fluorophores, TPEs can react with molecular oxygen, especially reactive oxygen species (ROS) generated during fluorescence excitation, leading to chemical degradation.
Q3: My TPE probe is photobleaching quickly during live-cell imaging. What are the first things I should check?
A3: Rapid photobleaching in live-cell imaging is often due to excessive light exposure or an unfavorable microenvironment. Here are the initial troubleshooting steps:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. Use neutral density filters to attenuate the light source.[3]
-
Minimize Exposure Time: Reduce the camera exposure time or increase the scanning speed of your confocal microscope.[3]
-
Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image captures to the longest duration that still resolves the biological process of interest.
-
Check the Local Environment: The AIE properties of TPEs are highly sensitive to their environment. Ensure the probe is properly aggregated or bound to its target. Poor binding or localization in a more fluid environment can lead to lower fluorescence and apparent photobleaching.
-
Use Antifade Reagents: Consider using a commercial or self-prepared antifade mounting medium or live-cell imaging solution containing antioxidants or oxygen scavengers.[5]
Q4: How can I chemically enhance the photostability of my TPE-based probe?
A4: Chemical modifications to the TPE core can significantly improve photostability. One documented strategy is deuteration , which involves replacing carbon-hydrogen (C-H) bonds with stronger carbon-deuterium (C-D) bonds. This increased bond strength makes the molecule more resistant to photodegradation.[6] Encapsulating TPE fluorophores within nanoparticles (AIE dots) also enhances photostability by providing a protective matrix that restricts intramolecular motion and shields the fluorophore from the external environment.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid loss of fluorescence signal during time-lapse imaging. | 1. High excitation light intensity.2. Long exposure times.3. Frequent image acquisition.4. Unfavorable cellular environment (e.g., high levels of reactive oxygen species). | 1. Reduce laser power to the minimum necessary for a good signal-to-noise ratio.2. Use shorter exposure times and, if needed, increase camera gain.3. Increase the time interval between acquisitions.4. Use live-cell imaging media containing antioxidants (e.g., Trolox, n-propyl gallate). |
| Low initial fluorescence intensity. | 1. The TPE probe is not in an aggregated or motion-restricted state.2. Suboptimal excitation or emission filter set.3. Incorrect probe concentration. | 1. Verify that the probe is targeted correctly and that the local environment promotes aggregation. For some probes, a certain concentration threshold is needed to form emissive aggregates.2. Check the excitation and emission spectra of your TPE derivative and ensure your microscope filters are optimal.3. Titrate the probe concentration to find the optimal balance between signal and background/toxicity. |
| High background fluorescence. | 1. Excess unbound probe in the imaging medium.2. Autofluorescence from cells or medium.3. Non-specific binding of the probe. | 1. Wash cells thoroughly with fresh buffer or medium after incubation with the probe.2. Image in phenol red-free medium. Acquire a control image of unstained cells to assess autofluorescence levels.3. Block non-specific binding sites or modify the probe with moieties like PEG to improve solubility and reduce non-specific interactions. |
| Signal fades quickly under STED or other super-resolution techniques. | 1. Extremely high laser power of the depletion laser in STED.2. The TPE derivative is not optimized for super-resolution imaging. | 1. Use the lowest possible depletion laser power that still provides the desired resolution enhancement.2. Consider using intelligent illumination schemes like DyMIN STED, which reduces overall light exposure.[7]3. Select TPE derivatives specifically designed for super-resolution, which may have optimized photophysical properties for photoswitching or withstanding high laser powers. |
Quantitative Data on Photostability
Quantifying photostability is crucial for comparing different fluorophores. Key parameters include the photobleaching half-life (t₁/₂) and the photobleaching quantum yield (Φb). Below is a summary of available data for representative TPE derivatives.
Table 1: Photostability Comparison of a TPE-based AIE Probe vs. a Conventional Dye
| Fluorophore | Type | Target | Signal Loss (after 30 scans) | Reference |
| 2M-DPAS | TPE-based AIEgen | Lysosomes | < 15% | [8] |
| LysoTracker Red (LTR) | Conventional Dye | Lysosomes | > 95% | [8] |
Table 2: Fluorescence Quantum Yields of Halogen-Substituted TPE Derivatives in Solid State
| Compound | Functional Group | Fluorescence Quantum Yield (Φf) | Reference |
| FTPE | Fluorine | 58-91% | [9] |
| ITPE | Iodine | 14-16% | [9] |
Note: Higher fluorescence quantum yield in the solid (aggregated) state is a hallmark of AIEgens and contributes to their bright emission.
Experimental Protocols
Protocol 1: Assessing Photostability of TPE Fluorophores in Solution
This protocol provides a standardized method to measure the photobleaching rate of a TPE fluorophore in solution under continuous illumination.
1. Materials:
-
TPE fluorophore stock solution (e.g., 1 mM in DMSO).
-
Appropriate buffer (e.g., PBS, pH 7.4).
-
Fluorometer or fluorescence microscope with time-lapse imaging capability.
-
Quartz cuvette or imaging dish.
-
Light source with controlled intensity (e.g., Xenon lamp with filters or laser).
2. Sample Preparation:
-
Prepare a working solution of the TPE fluorophore at a concentration where it forms emissive aggregates (this needs to be determined empirically, often by titrating a water-miscible solvent like THF into an aqueous buffer). A typical final concentration might be 1-10 µM.
-
Transfer the solution to a quartz cuvette for fluorometer measurements or to an imaging dish for microscopy.
-
Prepare a control sample protected from light (e.g., wrapped in aluminum foil).
3. Measurement:
-
Place the sample in the fluorometer or on the microscope stage.
-
Set the excitation and emission wavelengths to the maxima for the TPE probe.
-
Continuously illuminate the sample with a constant, defined light intensity.
-
Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes) or until the fluorescence has significantly decreased.
-
Measure the fluorescence of the dark control at the end of the experiment to account for any thermal degradation.
4. Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized intensity versus time.
-
Fit the decay curve to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Protocol 2: Assessing Photostability of TPE Probes in Live Cells
This protocol outlines the procedure for evaluating the photostability of a TPE probe within a cellular environment using confocal microscopy.
1. Materials:
-
Live cells cultured on glass-bottom imaging dishes.
-
TPE-based cellular probe.
-
Live-cell imaging medium (phenol red-free).
-
Confocal laser scanning microscope.
2. Cell Staining:
-
Incubate the live cells with the TPE probe at the optimal concentration and for the required duration to label the target organelle or structure.
-
Wash the cells twice with fresh, pre-warmed imaging medium to remove any unbound probe.
-
Add fresh imaging medium to the dish.
3. Image Acquisition:
-
Place the imaging dish on the microscope stage within an environmental chamber (37°C, 5% CO₂).
-
Locate a region of interest (ROI) with well-stained cells.
-
Set the imaging parameters:
-
Laser Power: Use a fixed, relatively low laser power (e.g., 1-5% of maximum).
-
Pixel Dwell Time: Keep this constant (e.g., 1-2 µs).
-
Pinhole: Set to 1 Airy unit.
-
Detector Gain: Adjust to get a good initial signal without saturation.
-
-
Acquire a time-lapse series of images of the same ROI. For example, take an image every 10 seconds for 5-10 minutes. It is crucial to keep all imaging parameters constant throughout the acquisition.
4. Data Analysis:
-
Define ROIs within several stained cells (and a background region) using image analysis software (e.g., ImageJ/Fiji).
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.
-
Correct for background by subtracting the mean background intensity from the mean cellular intensity for each time point.
-
Normalize the corrected intensity to the intensity of the first frame (I/I₀).
-
Plot the normalized intensity versus time to generate photobleaching curves.
-
Calculate the photobleaching half-life (t₁/₂) from the curves.
Visualizations
Experimental Workflow for Photostability Assessment
Caption: A step-by-step workflow for assessing the photostability of TPE probes in live cells.
Signaling Pathway for an Enzyme-Activated TPE Probe
Caption: A signaling pathway for a TPE-based probe that detects enzyme activity via AIE.
Logical Relationship for Troubleshooting Photobleaching
References
- 1. mdpi.com [mdpi.com]
- 2. Theranostics based on AIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. scian.cl [scian.cl]
- 6. Isotope Engineering of Tetraphenylethylene: Aggregate‐Dependent Enhancement of Luminescence Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism - Materials Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing triphenylethylene with tamoxifen as a SERM
A Comparative Guide to Triphenylethylene and Tamoxifen as Selective Estrogen Receptor Modulators (SERMs)
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist effects.[1][2][3] This dual activity allows them to selectively mimic or block the effects of estrogen in different parts of the body.[1][2] this compound is a chemical scaffold that forms the basis for many nonsteroidal SERMs.[4][5][6]
Tamoxifen, a derivative of this compound, is the most well-known and widely prescribed SERM for the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer.[4][5][7] It acts as an antagonist in breast tissue, inhibiting the growth of cancer cells, while acting as an agonist in other tissues like bone and the uterus.[4][8][9] However, the estrogenic effect of tamoxifen on the uterus is associated with an increased risk of endometrial hyperplasia and cancer.[4][7][10] This has driven extensive research into novel this compound analogues with the goal of developing SERMs that retain the anti-breast cancer efficacy of tamoxifen but have a more favorable safety profile, particularly with neutral or antagonistic effects on the uterus.[5][11][12]
This guide provides a detailed comparison of this compound derivatives and tamoxifen, focusing on their mechanism of action, binding affinities, and effects in preclinical models, supported by experimental data and protocols.
Mechanism of Action
The biological activity of SERMs is mediated through their interaction with the two subtypes of estrogen receptors, ERα and ERβ.[2][13] Upon binding, the SERM induces a specific conformational change in the receptor. This altered receptor-ligand complex then recruits co-regulatory proteins (coactivators or corepressors) to the promoter regions of estrogen-responsive genes, which in turn modulates their transcription.[2][7]
The tissue-selective action of a SERM is determined by several factors:
-
The specific conformational change induced by the ligand.[2]
-
The ratio of ERα to ERβ in a given tissue.[13]
-
The relative expression levels of coactivators and corepressors in different cell types.[2]
In breast tissue, tamoxifen acts as an antagonist by inducing a receptor conformation that favors the recruitment of corepressors, leading to the inhibition of estrogen-dependent gene expression and a decrease in cancer cell proliferation.[4][7] Conversely, in bone, it acts as an agonist, mimicking the bone-preserving effects of estrogen.[4][7] In the endometrium, its partial agonist activity can lead to uterine tissue growth.[4][7]
Novel this compound derivatives are designed to modify these interactions to achieve a more ideal SERM profile: anti-estrogenic in the breast and uterus, but estrogenic in the bone and cardiovascular system.[10]
Quantitative Data Comparison
The following tables summarize experimental data comparing tamoxifen with other this compound derivatives.
Table 1: Estrogen Receptor Binding Affinity
Relative binding affinity (RBA) is often determined via competitive binding assays, where the concentration of the test compound required to displace 50% of a radiolabeled ligand (like ³H-estradiol) from the receptor (IC50) is measured and compared to that of estradiol itself. A lower IC50 or a higher RBA indicates stronger binding.
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |
| Estradiol | ERα | ~0.25 | 100 | [14] |
| Tamoxifen | ERα | ~1 | ~2.1 | [15] |
| 4-hydroxytamoxifen (Afimoxifene) | ERα | ~0.23 | ~108 | [14] |
| Endoxifen | ERα | High Affinity (up to 100x > Tamoxifen) | High | [7] |
| Nafoxidine | TABS* | ~0.3 | 333 (vs. Tamoxifen) | [15] |
| H1285 | ER | ~0.23 | Comparable to Estradiol | [14] |
*Note: TABS refers to this compound antiestrogen binding sites, which may be distinct from the classical estrogen receptor.[15][16] Tamoxifen itself is a prodrug, metabolized to more active forms like 4-hydroxytamoxifen and endoxifen, which have a significantly higher affinity for the ER.[7][10]
Table 2: In Vitro Efficacy in Breast and Endometrial Cancer Cell Lines
The growth inhibitory (GI50) concentration is a measure of a drug's potency in inhibiting cell proliferation by 50%. Alkaline phosphatase (AlkP) activity in Ishikawa cells is a marker for estrogenic activity in the endometrium.
| Compound | Cell Line | Assay | Result | Comparison to Tamoxifen | Reference |
| Tamoxifen | MCF-7 (ER+) | Proliferation | GI50 = 1.58 µM | - | [5] |
| Compound 11 | MCF-7 (ER+) | Proliferation | GI50 = 0.89 µM | ~1.8x more potent | [5] |
| Compound 12 | MCF-7 (ER+) | Proliferation | GI50 = 0.60 µM | ~2.6x more potent | [5][12] |
| Compound 6 | MCF-7 (ER+) | Proliferation | GI50 = 0.15 µM | ~10x more potent | [17] |
| Compound 13 | MCF-7 (ER+) | Proliferation | GI50 = 0.44 µM | ~3.6x more potent | [17] |
| Compound 13 | MDA-MB-231 (ER-) | Proliferation | GI50 = 0.44 µM | Tamoxifen GI50 = 1.71 µM | [17] |
| Tamoxifen | Ishikawa (Endometrial) | AlkP Activity | Stimulates AlkP | - | [18] |
| Compound 12 | Ishikawa (Endometrial) | AlkP Activity | No potential estrogenicity | Safer profile | [5][12] |
| Compound 2B | Ishikawa (Endometrial) | AlkP Activity | Stimulates AlkP (Estrogenic) | Similar risk profile | [18][19] |
Table 3: In Vivo Efficacy in Animal Models
Uterotrophic assays in ovariectomized rats are a standard preclinical model to assess the estrogenic (uterine weight gain) or anti-estrogenic effects of a compound.
| Compound | Animal Model | Assay | Result | Comparison to Tamoxifen | Reference |
| Tamoxifen | Ovariectomized Rat | Uterotrophic | Increased uterine wet weight | - | [12] |
| Compound 12 | Ovariectomized Rat | Uterotrophic | Less increase in uterine wet weight | Safer profile | [5][12] |
| Compound 2B | Ovariectomized Rat | Uterotrophic | No increase in relative uterine wet weight | Safer profile | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and tamoxifen.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[20]
Methodology:
-
Preparation of Cytosol: Uterine cytosol from immature female rats, which is rich in estrogen receptors, is prepared by homogenization in a buffer (e.g., TEDG: Tris, EDTA, dithiothreitol, glycerol).[20]
-
Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (competitor).[20]
-
Separation: After reaching equilibrium, the receptor-bound radiolabeled estradiol is separated from the unbound fraction. This is commonly achieved using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[20]
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of [³H]-E2 binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the maximum [³H]-E2 binding) is determined.[20]
MCF-7 Cell Proliferation Assay
This assay is used to measure the estrogenic or anti-estrogenic effect of a compound on the proliferation of ER-positive human breast cancer cells.[21]
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).[22][23][24]
-
Hormone Deprivation: Prior to the experiment, cells are switched to a phenol red-free medium with charcoal-stripped FBS for several days to remove any estrogenic substances and synchronize the cells.[21]
-
Seeding: Cells are seeded into 96-well plates at a low density (e.g., 400 cells/well).[21]
-
Treatment: After allowing the cells to attach, the medium is replaced with fresh hormone-deprived medium containing various concentrations of the test compound. Controls include a vehicle control, a positive control (estradiol), and a reference antagonist (tamoxifen).
-
Incubation: The plates are incubated for a period of 6 to 7 days, with media and treatments being refreshed every 2-3 days.[21]
-
Quantification of Proliferation: Cell viability or proliferation is measured using assays such as MTT, crystal violet staining, or CyQuant assay.[25]
-
Data Analysis: Dose-response curves are generated to determine the GI50 (for antagonists) or EC50 (for agonists) values.
Breast Cancer Xenograft Model
This in vivo model is used to evaluate the efficacy of anti-cancer compounds on human tumors grown in immunocompromised mice.[26][27]
Methodology:
-
Host Animals: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are used to prevent rejection of the human tumor cells.[28]
-
Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted into the mice. For ER+ models, this is often done orthotopically into the mammary fat pad.[28][29] An estrogen pellet is typically co-implanted to support initial tumor growth.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is monitored regularly using calipers.
-
Treatment: Once tumors are established, mice are randomized into treatment groups. The test compound, a vehicle control, and a positive control (e.g., tamoxifen) are administered, typically daily via oral gavage or injection.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, gene expression).[28]
-
Data Analysis: Tumor growth curves for each treatment group are plotted and statistically analyzed to determine the efficacy of the test compound.
Conclusion
Tamoxifen, a foundational this compound SERM, has been instrumental in the management of ER-positive breast cancer.[5][10] However, its partial agonist activity in the uterus poses a significant long-term risk. The comparative data presented here demonstrate the progress in developing novel this compound derivatives. Compounds such as 'Compound 12' show significantly higher potency against breast cancer cells in vitro while exhibiting a markedly safer profile in preclinical uterine models.[5][12]
This research highlights the potential to fine-tune the activity of the this compound scaffold to create "ideal" SERMs. By modifying the chemical structure, it is possible to enhance anti-estrogenic activity in breast tissue while minimizing or eliminating estrogenic effects in the uterus.[11][12] These next-generation this compound-based SERMs hold the promise of more effective and safer endocrine therapies for breast cancer patients. Continued research and clinical evaluation of these promising candidates are essential for their translation into clinical practice.
References
- 1. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. news-medical.net [news-medical.net]
- 8. m.youtube.com [m.youtube.com]
- 9. swolverine.com [swolverine.com]
- 10. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. africaresearchconnects.com [africaresearchconnects.com]
- 12. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. This compound antiestrogen binding sites (TABS) specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterogeneity of binding sites for tamoxifen and tamoxifen derivatives in estrogen target and nontarget fetal organs of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flexible Etherified and Esterified this compound Derivatives and Their Evaluation on ER-positive and Triple-Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationships of this compound Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. encodeproject.org [encodeproject.org]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. mcf7.com [mcf7.com]
- 25. researchgate.net [researchgate.net]
- 26. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 29. elgenelim.com [elgenelim.com]
A Comparative Analysis of Triphenylethylene and Other SERMs in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) against other classes of SERMs in the context of breast cancer cell line models. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in oncology and drug development.
Introduction to SERMs and Triphenylethylenes
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] In breast tissue, the antagonistic effects of SERMs are harnessed to inhibit the proliferation of ER-positive breast cancer cells.[2] Triphenylethylenes represent a major chemical class of non-steroidal SERMs, with tamoxifen being the most well-known and widely prescribed example for breast cancer treatment.[3][4] Other this compound derivatives include toremifene and ospemifene.[2][4] This guide compares the in vitro efficacy of this compound SERMs to other notable SERMs like raloxifene (a benzothiophene derivative) and fulvestrant (a pure antiestrogen and selective estrogen receptor downregulator, SERD).[1][5]
Comparative Efficacy in Breast Cancer Cell Lines
The anti-proliferative effects of various SERMs are commonly quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values in different breast cancer cell lines. These cell lines represent various subtypes of breast cancer, with MCF-7 and T47D being ER-positive luminal A types, while MDA-MB-231 is a triple-negative (ER-negative, PR-negative, HER2-negative) basal-like type.
Data Presentation: IC50/GI50 Values of SERMs
The following tables summarize the reported IC50 and GI50 values for triphenylethylenes and other SERMs in commonly used breast cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions.
| SERM (this compound Class) | Cell Line | IC50 / GI50 (µM) | Reference |
| Tamoxifen | MCF-7 | 10.045 | [6] |
| Tamoxifen | MCF-7 | 20.5 ± 4.0 | [4] |
| 4-Hydroxytamoxifen (active metabolite) | MCF-7 | ~9.8 | [4] |
| Toremifene | MCF-7 | 18.9 ± 4.1 | [4] |
| Ospemifene | MCF-7 | Similar to tamoxifen | [4] |
| Tamoxifen | MDA-MB-231 | 21.8 | [7] |
| Tamoxifen | T47D | Not widely reported |
| SERM (Other Classes) | Cell Line | IC50 / GI50 (µM) | Reference |
| Raloxifene | MCF-7 | 13.7 ± 0.3 | [4] |
| Fulvestrant | MCF-7 | 0.0094 | [5][8] |
| Fulvestrant | T47D | 2.168 | [3] |
| Ormeloxifene | MCF-7 | Lower than tamoxifen | [9] |
| Ormeloxifene | T47D | Effective cytotoxicity | [9] |
| Ormeloxifene | MDA-MB-231 | Effective cytotoxicity | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used in the characterization and comparison of SERMs in breast cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and proliferation.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
SERM Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the SERMs to be tested. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the SERMs for a specified period, typically 24-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the percentage of viability against the log of the SERM concentration.
Western Blot Analysis for Estrogen Receptor Alpha (ERα)
This technique is used to detect and quantify the expression levels of specific proteins, such as ERα, and to assess the effects of SERMs on their expression and signaling pathways.
-
Cell Lysis: After treatment with SERMs for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-ERα) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control, such as β-actin or GAPDH.
Signaling Pathways and Mechanisms of Action
The differential effects of triphenylethylenes and other SERMs can be attributed to their distinct interactions with the estrogen receptor and the subsequent modulation of downstream signaling pathways.
dot
Caption: Simplified Estrogen Receptor Signaling Pathway and SERM Intervention.
Triphenylethylenes, like tamoxifen, act as partial agonists/antagonists. In breast cancer cells, they competitively bind to ERα, inducing a conformational change that favors the recruitment of co-repressors over co-activators to the estrogen response element (ERE) on target gene promoters. This leads to the repression of estrogen-driven genes responsible for cell proliferation and can induce apoptosis.[10] In contrast, pure antagonists and SERDs like fulvestrant not only block the receptor but also promote its degradation, leading to a more complete shutdown of ER signaling.[5] The tissue-specific effects of SERMs are determined by the cellular context, including the relative expression of ERα and ERβ and the availability of various co-regulators.
Experimental Workflow for SERM Comparison
The systematic comparison of SERMs involves a multi-step process to evaluate their efficacy and mechanism of action.
dot
Caption: Workflow for the Comparative Evaluation of SERMs in Breast Cancer Cell Lines.
Conclusion
The in vitro data from breast cancer cell line studies demonstrate that while triphenylethylenes like tamoxifen are effective inhibitors of ER-positive cell proliferation, other classes of SERMs and SERDs, such as fulvestrant, can exhibit greater potency. The choice of SERM for further pre-clinical and clinical development depends on a variety of factors including efficacy in different breast cancer subtypes, potential for resistance development, and off-target effects. The experimental workflows and signaling pathway information provided in this guide serve as a foundational resource for researchers engaged in the comparative analysis of these important therapeutic agents.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drug: Fulvestrant - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Regulation of Native Estrogen Receptor-Regulatory Elements by Estradiol, Tamoxifen, and Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Triphenylethylene and Stilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of two prominent classes of compounds: triphenylethylene and stilbene derivatives. Both scaffolds have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological effects. This document aims to offer an objective comparison of their performance, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways.
Introduction to this compound and Stilbene Derivatives
This compound forms the structural core of selective estrogen receptor modulators (SERMs), most notably tamoxifen, a cornerstone in the treatment of estrogen receptor-positive breast cancer.[1][2] These compounds can exhibit either estrogenic or antiestrogenic effects depending on the target tissue, a property that has driven the development of numerous derivatives with improved therapeutic profiles.[2]
Stilbenes, characterized by a 1,2-diphenylethylene backbone, are naturally occurring phenolic compounds found in various plants.[3] Resveratrol is the most well-known stilbene, celebrated for its antioxidant, anti-inflammatory, and cardioprotective properties.[4] The stilbene scaffold has been extensively modified to generate derivatives with enhanced bioavailability and a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4]
Comparative Analysis of Biological Activities
This section details the comparative biological activities of this compound and stilbene derivatives, with a focus on their anticancer, estrogenic/antiestrogenic, and antimicrobial properties.
Anticancer Activity
Both this compound and stilbene derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.
This compound Derivatives: The anticancer activity of many this compound derivatives is primarily linked to their modulation of the estrogen receptor (ER).[5] In ER-positive breast cancer cells, compounds like tamoxifen act as antagonists, inhibiting the proliferative signals mediated by estrogen.[2] However, some derivatives have also shown ER-independent cytotoxic effects.
Stilbene Derivatives: Stilbenes exhibit anticancer activity through a multitude of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[4] Their activity is often associated with the modulation of various signaling pathways, including NF-κB and MAPK.
Quantitative Comparison of Anticancer Activity:
The following tables summarize the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for representative this compound and stilbene derivatives against various cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | GI50 (µM) | Reference |
| Tamoxifen Analog (Compound 12) | MCF-7 | Not Specified | 0.6 | [2][6] |
| Tamoxifen Analog (Compound 2B) | MCF-7 | NCI 60-cell screen | 1.05 | [7][8] |
| Tamoxifen Analog (Compound 2B) | MDA-MB-231 | NCI 60-cell screen | 1.30 | [7][8] |
Table 2: Anticancer Activity of Stilbene Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| E-4-hydroxystilbene | SW480 | Not Specified | 18.6 ± 3.2 | [9] |
| E-4-hydroxystilbene | HepG2 | Not Specified | 27.6 ± 5.0 | [9] |
| E-4-hydroxy-4'-methoxystilbene | SW480 | Not Specified | 14.7 ± 2.1 | [9] |
| E-4-hydroxy-4'-methoxystilbene | HepG2 | Not Specified | 26.3 ± 3.2 | [9] |
| (E,E)-1,1'-bis[(1-p-toluoyloxy-4-vinyl)benzene]-ferrocene | SW480 | Not Specified | 5.9 ± 0.1 | [9] |
| (E,E)-1,1'-bis[(1-p-toluoyloxy-4-vinyl)benzene]-ferrocene | HepG2 | Not Specified | 5.1 ± 0.2 | [9] |
Estrogenic and Antiestrogenic Activity
The modulation of estrogen receptor activity is a hallmark of this compound derivatives and has also been observed for some stilbenes.
This compound Derivatives: These compounds are classic SERMs, with their estrogenic or antiestrogenic effects being tissue-dependent.[2] This dual activity is attributed to the differential expression of ERα and ERβ, as well as co-activator and co-repressor proteins in various tissues.[7]
Stilbene Derivatives: Certain stilbene derivatives, particularly those with hydroxyl groups at the 4 and 4' positions, can exhibit estrogenic activity.[3] For instance, resveratrol can act as an estrogen receptor agonist in some cell types.[3] The estrogenic effects of stilbenes are generally weaker than those of estradiol.
Quantitative Comparison of Estrogenic Activity:
The Yeast Estrogen Screen (YES) assay is a common method to quantify the estrogenic activity of compounds. The following table presents the relative estrogenic activity of some this compound derivatives compared to a control.
Table 3: Relative Estrogenic Activity of this compound Derivatives (YES Assay)
| Compound | Relative β-galactosidase Activity (fold increase vs. DMSO) | Reference |
| Compound 4 | 12.84 | [7] |
| Compound 2A | 5.49 | [7] |
| Compound 2B | 3.32 | [7] |
| Compound 2C | 3.27 | [7] |
| Compound 2F | 6.46 | [7] |
Antimicrobial Activity
Stilbene derivatives have been more extensively studied for their antimicrobial properties compared to triphenylethylenes.
Stilbene Derivatives: Many stilbene derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The presence and position of hydroxyl groups on the stilbene scaffold are crucial for their antimicrobial efficacy.
Quantitative Comparison of Antimicrobial Activity:
The Minimum Inhibitory Concentration (MIC) is a standard measure of the antimicrobial potency of a compound.
Table 4: Antimicrobial Activity of Stilbene Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Resveratrol | Staphylococcus aureus | 100-200 |
| Resveratrol | Escherichia coli | >400 |
| Pterostilbene | Staphylococcus aureus | 12.5-50 |
| Pterostilbene | Escherichia coli | 50-100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MCF-7 Cell Proliferation Assay
This assay is widely used to assess the antiproliferative effects of compounds on the ER-positive MCF-7 human breast cancer cell line.[10][11]
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Plate reader
Protocol:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay used to determine the estrogenic or antiestrogenic activity of compounds.[12][13][14]
Materials:
-
Genetically modified Saccharomyces cerevisiae strain containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of an estrogen-responsive element (ERE).
-
Yeast growth medium.
-
Test compounds.
-
17β-estradiol (positive control).
-
Tamoxifen (antiestrogenic control).
-
Chromogenic substrate for β-galactosidase (e.g., CPRG or ONPG).
-
96-well plates.
-
Incubator.
-
Plate reader.
Protocol:
-
Prepare a fresh culture of the yeast in the appropriate growth medium.
-
In a 96-well plate, add the test compounds at various concentrations.
-
For the antiestrogenicity assay, add a fixed concentration of 17β-estradiol to the wells along with the test compounds.
-
Add the yeast culture to each well.
-
Incubate the plate at 30°C for 48-72 hours.
-
After incubation, add the chromogenic substrate to each well.
-
Incubate at 37°C until a color change is observed in the positive control wells.
-
Measure the absorbance at the appropriate wavelength.
-
The estrogenic activity is proportional to the color development. For antiestrogenic activity, a reduction in color development compared to the estradiol-only control indicates antagonism.
Uterotrophic Assay
The uterotrophic assay is an in vivo test to assess the estrogenic or antiestrogenic activity of a substance by measuring the change in uterine weight in immature or ovariectomized female rodents.[1][15][16]
Materials:
-
Immature or ovariectomized female rats or mice.
-
Test compounds.
-
Vehicle (e.g., corn oil).
-
17β-estradiol (positive control).
-
Tamoxifen (antiestrogenic control).
-
Animal balance.
-
Dissection tools.
-
Analytical balance.
Protocol:
-
Acclimatize the animals for at least 5 days.
-
Randomly assign animals to treatment groups (vehicle control, positive control, and test compound groups).
-
Administer the test compounds and controls daily for 3-7 consecutive days via oral gavage or subcutaneous injection.
-
Record the body weight of each animal daily.
-
Approximately 24 hours after the last dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.
-
For blotted uterine weight, the uterus is gently blotted to remove luminal fluid before weighing.
-
An increase in uterine weight compared to the vehicle control indicates estrogenic activity. A decrease in the estradiol-induced uterine weight gain indicates antiestrogenic activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20][21]
Materials:
-
Microorganism to be tested (bacterial or fungal strain).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test compounds.
-
Standard antibiotic (positive control).
-
96-well microtiter plates.
-
Incubator.
-
Spectrophotometer or plate reader.
Protocol:
-
Prepare a standardized inoculum of the microorganism in the growth medium.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.
-
Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a plate reader to determine the inhibition of growth.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and stilbene derivatives.
References
- 1. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Function Relationships of Estrogenic Triphenylethylenes Related to Endoxifen and 4-Hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationships of this compound Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 13. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 14. ftb.com.hr [ftb.com.hr]
- 15. oecd.org [oecd.org]
- 16. urosphere.com [urosphere.com]
- 17. protocols.io [protocols.io]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Minimal Inhibitory Concentration (MIC) [protocols.io]
A Comparative Guide to the Selectivity and Sensitivity of Triphenylethylene Probes
Triphenylethylene (TPE) derivatives have emerged as a versatile class of fluorescent probes with significant applications in biomedical research and drug development. Their unique aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) properties, coupled with their structural similarity to biologically active molecules, make them powerful tools for sensing and imaging various biological targets. This guide provides a comparative evaluation of the selectivity and sensitivity of different TPE-based probes, supported by experimental data, to aid researchers in selecting the most suitable probe for their specific needs.
Performance Comparison of this compound Probes
The efficacy of a fluorescent probe is determined by several key performance indicators, including its binding affinity to the target, quantum yield, molar extinction coefficient, and its ability to distinguish the target from other molecules (selectivity) at low concentrations (sensitivity). The following tables summarize the quantitative performance of various TPE-based probes targeting estrogen receptors (ER) and amyloid-beta (Aβ) aggregates.
Table 1: Performance of this compound Probes for Estrogen Receptor (ER) Alpha
| Probe/Compound | Target | Assay | Performance Metric | Value | Reference |
| Tamoxifen (TAM) | ERα | MCF-7 cell line | Growth Inhibition (GI₅₀) | >10 µM | [1] |
| Compound 6 | ERα | MCF-7 cell line | Growth Inhibition (GI₅₀) | 0.15 µM | [1] |
| Compound 13 | ERα | MCF-7 cell line | Growth Inhibition (GI₅₀) | 0.44 µM | [1] |
| Compound 2B | ERα | MCF-7 cell line | Growth Inhibition (GI₅₀) | 1.05 µM | [2] |
| Compound 2F | ERα | Yeast Estrogen Screen | Relative Estrogenic Activity | 6.46 (compared to DMSO) | [2] |
| FLTX1 | ERα | Ligand Binding Assay | Binding Affinity | Similar to Tamoxifen | [3] |
Table 2: Performance of this compound and Other Probes for Amyloid-Beta (Aβ) Aggregates
| Probe/Compound | Target | Assay | Performance Metric | Value | Reference |
| OPE1²⁻ | Paired Helical Filaments (PHFs) | Fluorimetry | Amyloid Detection Factor (ADF) | 2.62 - 2.74 | [4] |
| OPE2⁴⁺ | PHFs and Aβ plaques | Fluorimetry | Amyloid Detection Factor (ADF) | -0.21 - 0.55 | [4] |
| Quantum Dot-PEG-BTA | Aβ aggregates | N/A | Detection Sensitivity | 4 orders of magnitude greater than Thioflavin derivatives | [5] |
| CRISPR-Cas12a with ssDNA aptamer | Aβ Oligomers | Fluorescence | Limit of Detection | 47 pM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of TPE probes.
Cell Viability and Growth Inhibition Assay (GI₅₀)
This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50%.
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7 for ER-positive, MDA-MB-231 for ER-negative) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the TPE probe or reference compound (e.g., Tamoxifen).
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Staining: Cell viability is assessed using reagents like MTT or PrestoBlue, which are converted into a colored or fluorescent product by metabolically active cells.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The GI₅₀ value is calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Fluorescence Binding Assay
This assay measures the binding affinity of a fluorescent probe to its target molecule.
-
Reagents: A solution of the target protein (e.g., purified ERα) and the fluorescent TPE probe are prepared in a suitable buffer.
-
Titration: The probe is titrated with increasing concentrations of the target protein, or vice versa.
-
Measurement: The fluorescence intensity or polarization of the sample is measured after each addition using a fluorometer.[7][8]
-
Data Analysis: The change in fluorescence is plotted against the concentration of the titrant. The dissociation constant (Kd) is determined by fitting the data to a binding isotherm equation. Corrections for inner filter effects may be necessary.[9]
In Vitro and Ex Vivo Staining of Amyloid Plaques
This method is used to visualize and assess the selectivity of probes for amyloid aggregates in tissue samples.
-
Tissue Preparation: Brain sections from transgenic mouse models of Alzheimer's disease or post-mortem human brain tissue are used.
-
Staining: The tissue sections are incubated with a solution of the fluorescent probe.
-
Washing: Excess probe is washed away with buffer.
-
Imaging: The stained sections are imaged using a fluorescence microscope. Co-staining with conventional antibodies for amyloid-beta or tau can be performed to confirm the specificity of the probe.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes can aid in understanding the mechanism of action and evaluation of these probes.
Figure 1: Simplified signaling pathway of the estrogen receptor, a target for this compound probes.
Figure 2: General experimental workflow for evaluating this compound probes.
Conclusion
This compound-based probes offer a powerful and versatile platform for the selective and sensitive detection of various biological targets. The data presented in this guide highlights the importance of considering specific performance metrics when selecting a probe for a particular application. For instance, in the context of ER-positive breast cancer, TPE derivatives like Compound 6 and Compound 13 demonstrate significantly higher growth inhibitory potential compared to the parent compound, Tamoxifen.[1] Similarly, novel probes are being developed for amyloid-beta detection with sensitivities that far exceed traditional dyes.[5] The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to design and validate new TPE-based probes or to effectively utilize existing ones in their studies. The continued development and rigorous evaluation of these probes will undoubtedly advance our understanding of complex biological processes and contribute to the development of new diagnostic and therapeutic strategies.
References
- 1. Flexible Etherified and Esterified this compound Derivatives and Their Evaluation on ER-positive and Triple-Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Detection Specificity and Sensitivity of Alzheimer's Disease Using Amyloid-β-Targeted Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Triphenylethylene
Essential Safety and Handling Guide for Triphenylethylene
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 58-72-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] It is considered a hazardous chemical under the OSHA Hazard Communication Standard.[1] Adherence to the following guidelines is essential for safe laboratory practices.
Personal Protective Equipment (PPE) Summary
Effective protection against chemical exposure is achieved by using the appropriate personal protective equipment. The table below summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale & Citation |
| Eye & Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.[3][4] | To protect eyes from dust particles and potential splashes. |
| Skin & Body Protection | Chemical-resistant gloves (e.g., disposable nitrile).[3] A lab coat or coveralls should be worn.[4][5] Closed-toe shoes are mandatory.[3] | To prevent skin contact with the chemical. The selection of suitable gloves depends on the specific handling conditions and duration of use.[6] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator if engineering controls are insufficient to control dust.[3] | To prevent inhalation of the powder, as this compound is a solid.[2] Engineering controls like fume hoods should be the primary method of exposure control.[3] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] | To prevent accidental ingestion and cross-contamination. |
Operational Plan for Safe Handling
This section provides a step-by-step procedural guide for the safe handling of this compound from preparation to post-use decontamination.
Pre-Handling Checklist & Preparation
-
Location: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of holes and safety glasses are clean.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills. The general procedure for a spill is to sweep up the material and place it into a suitable container for disposal.[1]
Handling Procedure
-
Donning PPE: Put on all required PPE as specified in the table above before entering the handling area.
-
Weighing & Transfer: When weighing or transferring the powder, use techniques that minimize dust generation (e.g., using a spatula, weighing on paper within the fume hood).
-
Solution Preparation: If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Ingestion and Inhalation: Do not breathe in the dust or vapors.[1] Do not eat, drink, or smoke while handling the chemical.[1]
Post-Handling & Decontamination
-
Cleaning: Clean all contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, followed by lab coat, then eye protection).
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE (like gloves), weighing papers, and excess chemical, in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of the waste container through an approved hazardous waste disposal service, following all local, state, and federal regulations.[1][6] Do not dispose of this compound down the drain or in regular trash.
Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
